3,3-Dimethylpentanal
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,3-dimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCSWORDUPIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118993-47-8 | |
| Record name | 3,3-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentanal, a branched aliphatic aldehyde, is a molecule of interest in various fields of chemical research and development. Its unique structural features, characterized by a quaternary carbon at the 3-position, influence its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science.
Physical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 118993-47-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | HPKCSWORDUPIJS-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(C)(C)CC=O | PubChem[1] |
| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Complexity (Computed) | 74.5 | PubChem[1] |
Experimental and Predicted Physical States and Constants
| Property | Value | Notes |
| Physical State | Liquid (at STP) | Predicted based on analogous aldehydes |
| Boiling Point | ~135-145 °C | Predicted. The isomer 2,3-dimethylpentanal (B105951) has a boiling point of 134.5 °C. |
| Melting Point | Not available | --- |
| Density | ~0.81 g/cm³ | Predicted. The isomer 2,3-dimethylpentanal has a density of 0.803 g/cm³. |
| Refractive Index | ~1.41 | Predicted. The isomer 2,3-dimethylpentanal has a refractive index of 1.401. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Expected behavior for a medium-chain aldehyde. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. The presence of a sterically hindered quaternary carbon at the α-position can influence the kinetics of its reactions.
Oxidation
This compound can be oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid. This is a common transformation for aldehydes and can be achieved using various oxidizing agents.
Reduction
The aldehyde functional group can be readily reduced to a primary alcohol, yielding 3,3-dimethylpentanol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.
Nucleophilic Addition
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of this compound via Swern Oxidation of 3,3-Dimethylpentanol
This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde using Swern oxidation, a mild and efficient method.[1][2][3][4]
Materials:
-
3,3-Dimethylpentanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas
-
Dry ice/acetone (B3395972) bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane to the flask, followed by oxalyl chloride (1.5 equivalents) via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM from one of the dropping funnels, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3,3-dimethylpentanol (1.0 equivalent) in anhydrous DCM from the second dropping funnel. Maintain the temperature at -78 °C and stir for 45 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.
Oxidation to 3,3-Dimethylpentanoic Acid
This protocol utilizes potassium permanganate (B83412) as the oxidizing agent.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like acetone or tert-butanol.
-
Prepare a solution of potassium permanganate in water with a small amount of sodium hydroxide.
-
Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid. If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 3,3-dimethylpentanoic acid, which can be further purified by recrystallization or distillation.
Reduction to 3,3-Dimethylpentanol
This protocol uses sodium borohydride for the reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain crude 3,3-dimethylpentanol, which can be purified by distillation.
Spectral Data Analysis
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the general properties of aliphatic aldehydes and data from its isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show the following key signals:
-
Aldehydic Proton (-CHO): A triplet around δ 9.6-9.8 ppm due to coupling with the adjacent CH₂ group.
-
Methylene Protons (α to C=O): A doublet around δ 2.2-2.4 ppm.
-
Ethyl Group Protons: A quartet around δ 1.3-1.5 ppm (CH₂) and a triplet around δ 0.8-1.0 ppm (CH₃).
-
Gem-Dimethyl Protons: A singlet around δ 0.9-1.1 ppm for the two equivalent methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display the following signals:
-
Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 200-205 ppm.[5]
-
Quaternary Carbon: A peak around δ 40-50 ppm.
-
Methylene and Methyl Carbons: Peaks in the aliphatic region (δ 10-60 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for an aliphatic aldehyde:[7][8]
-
C=O Stretch: A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[9]
-
C-H Stretch (aldehydic): Two weak to medium bands, one around 2830-2800 cm⁻¹ and another around 2730-2700 cm⁻¹. The latter is particularly diagnostic for aldehydes.[9]
-
C-H Stretch (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound will likely show fragmentation patterns characteristic of branched aldehydes. Key fragmentation pathways include:[10][11][12]
-
α-Cleavage: Loss of an ethyl radical to give a fragment at m/z 85, and loss of a propyl radical to give a fragment at m/z 71.
-
McLafferty Rearrangement: If sterically feasible, this could lead to a characteristic fragment ion.
-
Loss of water (M-18) and other small neutral molecules.
Visualizations
Chemical Reactions of this compound
Synthesis of this compound
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the skin, eyes, and respiratory tract.[13]
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14][15] Grounding and bonding should be used when transferring the material to prevent static discharge.[16]
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated, the provided information, including predicted properties, experimental protocols, and spectral analysis, offers a solid foundation for researchers and professionals working with this compound. The unique steric hindrance provided by the gem-dimethyl group at the 3-position makes it an interesting building block for the synthesis of complex organic molecules, and further investigation into its properties and reactivity is warranted.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.ca [fishersci.ca]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Overview of 3,3-Dimethylpentanal
This document provides a detailed analysis of the chemical properties and structure of 3,3-Dimethylpentanal, a branched aliphatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a branched-chain aldehyde with the chemical formula C₇H₁₄O.[1] Its structure is characterized by a pentanal backbone, which is a five-carbon chain with a terminal aldehyde group (-CHO).[1] Two methyl groups are attached to the third carbon atom of this chain.[1] The IUPAC name for this compound is unequivocally this compound.[2][3]
The reactivity of this compound is primarily dictated by its aldehyde functional group.[1] This carbonyl group is highly reactive and can participate in various chemical transformations, such as the formation of Schiff bases with amines.[1] This reactivity is significant in both enzymatic processes and metabolic pathways.[1]
Physicochemical Data
The key identifiers and physicochemical properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₇H₁₄O | PubChem[2] |
| Molecular Weight | 114.19 g/mol | PubChem[2] |
| CAS Number | 118993-47-8 | PubChem[2] |
| InChI | InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 | PubChem[2] |
| InChIKey | HPKCSWORDUPIJS-UHFFFAOYSA-N | PubChem[2][3] |
| SMILES | CCC(C)(C)CC=O | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | Guidechem[4] |
| Complexity | 74.5 | Guidechem[4] |
Structural Elucidation via IUPAC Nomenclature
The systematic IUPAC name "this compound" directly informs the chemical structure. The logical relationship between the name components and the final structure is illustrated in the diagram below.
Caption: IUPAC nomenclature logic for this compound.
Applications in Scientific Research
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its applications extend to several areas of scientific research:
-
Chemistry: It is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Biology: The compound is employed in studies related to aldehyde metabolism and various enzymatic reactions.[1]
-
Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.[1]
Isomeric Forms
It is important to distinguish this compound from its isomers, which have the same molecular formula (C₇H₁₄O) but different structural arrangements. Examples include:
-
2,2-Dimethylpentanal: Methyl groups are located on the second carbon of the pentanal chain.
-
2,3-Dimethylpentanal: Features methyl groups on the second and third carbons.[5]
-
3,4-Dimethylpentanal: Has methyl groups on the third and fourth carbons.[6]
The position of the methyl groups can influence the steric hindrance around the aldehyde group, which in turn may affect the reactivity of the molecule in chemical reactions such as nucleophilic addition.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,3-Dimethylpentanal | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylpentanal | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a versatile intermediate in organic synthesis with emerging applications in pharmaceutical and fragrance research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions. While specific research on this compound is limited, this document extrapolates from data on structurally related compounds to provide a thorough understanding of its potential applications. This guide includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical and spectroscopic properties, and visual representations of its relevant biochemical pathways.
Introduction
This compound (C₇H₁₄O) is an organic compound characterized by a pentanal backbone with two methyl groups at the C3 position[1]. Its branched structure and reactive aldehyde group make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fragrance compounds[1]. The aldehyde functional group is highly reactive and can undergo a variety of chemical transformations, making it a key synthon in organic chemistry[1]. In biological systems, aldehydes are metabolites in various pathways and are known to interact with enzymes and other biomolecules[1]. Understanding the synthesis and reactivity of this compound is crucial for leveraging its potential in drug discovery and development, as well as in the fragrance industry.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize known data for this compound and provide comparative data from its isomers and related compounds to offer a predictive overview of its characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,3-Dimethylpentanal | 3,3-Dimethylpentane (B146829) |
| CAS Number | 118993-47-8[1] | 32749-94-3 | 562-49-2 |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 114.19[2] | 114.19 | 100.21 |
| Boiling Point (°C) | Not available | 134.5 | 86.1 |
| Density (g/cm³) | Not available | 0.803 | 0.693 |
| Refractive Index | Not available | 1.401 | 1.391 |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Spectroscopic Data | This compound (Predicted/Comparative) | 2,3-Dimethylpentanal (Experimental) | 3,3-Dimethylpentane (Experimental) |
| ¹H NMR (CDCl₃, ppm) | Aldehyde proton (CHO) ~9.6 ppm; Alkyl protons 0.8-2.4 ppm. | Aldehyde protons: 9.66, 9.68; Other protons: 0.84-2.37[3] | 0.79-1.20 |
| ¹³C NMR (CDCl₃, ppm) | C=O ~200 ppm; Aliphatic carbons 10-50 ppm. | Not available | 8.4, 26.2, 32.8, 33.8 |
| FT-IR (cm⁻¹) | C=O stretch ~1725 cm⁻¹; C-H stretch (aldehyde) ~2720, 2820 cm⁻¹; C-H stretch (alkyl) ~2870-2960 cm⁻¹. | Not available | C-H stretch: 2880-2940; C-H bend: 1365-1480; C-C stretch: 790-840, 1140-1175[4] |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at 114; fragments from loss of alkyl groups. | Not available | Molecular ion [M]⁺ at 100; base peak at 71; other fragments at 43, 57, 85[5] |
Synthesis of this compound
The primary routes for the synthesis of this compound are through the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-pentanol, or via the hydroformylation of 3,3-dimethyl-1-butene[1].
Synthesis of 3,3-Dimethyl-1-pentanol (Precursor)
A common method for the synthesis of the precursor alcohol is through a Grignard reaction between an appropriate Grignard reagent and an epoxide, followed by acidic workup.
Experimental Protocol: Grignard Reaction for 3,3-Dimethyl-1-pentanol Synthesis
-
Materials: Magnesium turnings, 1-bromo-2,2-dimethylpropane (B145997), diethyl ether (anhydrous), ethylene (B1197577) oxide, saturated aqueous ammonium (B1175870) chloride, sulfuric acid.
-
Procedure:
-
Prepare a Grignard reagent by adding a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether to magnesium turnings under a nitrogen atmosphere.
-
Cool the Grignard solution in an ice bath and slowly bubble in ethylene oxide gas.
-
After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the ether layer and wash it with dilute sulfuric acid, followed by water, and then a saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude 3,3-dimethyl-1-pentanol by distillation.
-
Oxidation of 3,3-Dimethyl-1-pentanol to this compound
The oxidation of the primary alcohol to the aldehyde can be achieved using various oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, preventing over-oxidation to the carboxylic acid.
Experimental Protocol: PCC Oxidation
-
Materials: 3,3-dimethyl-1-pentanol, pyridinium chlorochromate (PCC), dichloromethane (B109758) (anhydrous), silica (B1680970) gel, celite.
-
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of 3,3-dimethyl-1-pentanol in anhydrous dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or flash column chromatography.
-
Hydroformylation of 3,3-Dimethyl-1-butene
An alternative industrial-scale synthesis involves the hydroformylation of 3,3-dimethyl-1-butene, which adds a formyl group and a hydrogen atom across the double bond[1]. This reaction is typically catalyzed by rhodium or cobalt complexes under high pressure and temperature[1].
Experimental Protocol: Hydroformylation (General)
-
Materials: 3,3-dimethyl-1-butene, syngas (CO/H₂), rhodium or cobalt catalyst (e.g., Rh(acac)(CO)₂ with a phosphine (B1218219) ligand), solvent (e.g., toluene).
-
Procedure:
-
In a high-pressure autoclave, charge the solvent, catalyst, and 3,3-dimethyl-1-butene.
-
Seal the reactor and purge with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-100 atm).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by gas chromatography.
-
After the reaction is complete, cool the reactor, vent the excess gas, and collect the reaction mixture.
-
Isolate and purify this compound by distillation.
-
Biological Activity and Research Applications
The primary biological relevance of this compound stems from the high reactivity of its aldehyde group. Aldehydes are known to be involved in various biological processes, often as metabolic intermediates.
Metabolism by Aldehyde Dehydrogenases (ALDHs)
Aliphatic aldehydes are substrates for the aldehyde dehydrogenase (ALDH) superfamily of enzymes, which catalyze their oxidation to the corresponding carboxylic acids[1]. This is a critical detoxification pathway, as aldehydes can be toxic to cells. While specific studies on this compound are scarce, it is expected to be a substrate for ALDHs, similar to other branched-chain aldehydes.
Formation of Schiff Bases
The electrophilic carbonyl carbon of this compound can react with nucleophilic primary amines, such as the N-termini of proteins or lysine (B10760008) side chains, to form Schiff bases (imines)[1]. This covalent modification can alter the structure and function of proteins and is a mechanism of aldehyde-induced cellular toxicity. This reactivity also makes aldehydes useful as chemical probes and in bioconjugation chemistry.
Applications in Drug Development and Fragrance Synthesis
As a synthetic intermediate, this compound is a precursor for the synthesis of various organic molecules with potential therapeutic properties[1]. Its structural motif can be incorporated into larger molecules to modulate their pharmacological activity. In the fragrance industry, aliphatic aldehydes are known for their characteristic scents, and this compound can be used in the creation of novel fragrances[1].
Conclusion
This compound is a reactive branched-chain aldehyde with significant potential as a synthetic intermediate in both pharmaceutical and fragrance research. While direct research on this specific molecule is limited, its chemical properties and reactivity can be inferred from related compounds. The synthetic routes of oxidation and hydroformylation provide accessible means to this compound. Its biological activity is likely dominated by its metabolism via aldehyde dehydrogenases and its ability to form Schiff bases with biomolecules. Further research is warranted to fully elucidate the specific biological targets and potential therapeutic or toxicological effects of this compound, which will in turn open up new avenues for its application in drug development and other fields.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DIMETHYLPENTANAL(32749-94-3) 1H NMR spectrum [chemicalbook.com]
- 4. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Knowledge Gap: The Biological Profile of 3,3-Dimethylpentanal
For Immediate Release
Executive Summary
This technical guide addresses the current understanding of 3,3-dimethylpentanal and its mechanism of action in biological systems. A comprehensive review of available scientific literature reveals a significant gap in the detailed biological characterization of this compound. At present, this compound is primarily documented as a chemical intermediate in various industrial syntheses, including the production of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.[1] Its biological activity is inferred from the general reactivity of branched-chain aldehydes rather than from specific mechanistic studies. This document summarizes the known chemical properties and expected metabolic pathways of this compound and highlights the absence of in-depth research into its specific biological effects.
Chemical and Physical Properties
This compound is a branched aliphatic aldehyde.[1] Its structure is characterized by a pentanal backbone with two methyl groups at the C3 position. The presence of the aldehyde functional group is the primary determinant of its chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 118993-47-8 | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless liquid (presumed) | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water (expected) | [4] |
Postulated Mechanism of Action in Biological Systems
The mechanism of action of this compound in biological systems has not been specifically elucidated in the available literature. However, based on the known reactivity of aldehydes, a general mechanism can be proposed. The electrophilic carbon atom of the carbonyl group is susceptible to nucleophilic attack, leading to interactions with biological macromolecules.
General Aldehyde Reactivity
The aldehyde functional group is highly reactive and can participate in several types of chemical reactions within a biological milieu.[1] These include:
-
Schiff Base Formation: Aldehydes can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases (imines). This covalent modification can alter protein structure and function.[1]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids. In biological systems, this conversion is often catalyzed by aldehyde dehydrogenases (ALDHs).[1] The resulting product would be 3,3-dimethylpentanoic acid.
-
Reduction: Aldehydes can be reduced to their corresponding primary alcohols. This reaction is typically carried out by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). The reduction of this compound would yield 3,3-dimethylpentanol.[1]
Proposed Metabolic Pathway
Given the common metabolic fate of aldehydes, this compound is likely metabolized by ubiquitous enzymes such as ADHs and ALDHs. This proposed pathway is a detoxification mechanism, converting the reactive aldehyde into a less reactive alcohol or carboxylic acid, which can be further metabolized or excreted.
References
Reactivity of the Formyl Group in 3,3-Dimethylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpentanal is an aliphatic aldehyde notable for the steric hindrance imparted by the gem-dimethyl group at the C3 position. This structural feature significantly influences the reactivity of its terminal formyl group, a key functional handle in organic synthesis. This technical guide provides a comprehensive overview of the chemical behavior of the formyl group in this compound, detailing its participation in fundamental organic reactions including oxidation, reduction, nucleophilic addition, Wittig olefination, and aldol (B89426) condensation. The discussion is supported by detailed experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical properties for applications in research and development.
Introduction
The formyl group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for a vast array of chemical transformations. In the case of this compound, the reactivity of the aldehyde is modulated by the adjacent quaternary carbon atom. This guide will explore the consequences of this steric shielding on the accessibility and electrophilicity of the carbonyl carbon. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes involving this and structurally related sterically hindered aldehydes.[1]
General Reactivity and Steric Effects
The reactivity of the formyl group in this compound is characterized by the electrophilic nature of the carbonyl carbon. However, the two methyl groups on the adjacent carbon create significant steric hindrance, which can impede the approach of nucleophiles.[1] This steric congestion generally leads to slower reaction rates compared to less hindered aldehydes.[2] The gem-dimethyl group, however, does not significantly alter the electronic properties of the carbonyl group.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol [4][5] |
| IUPAC Name | This compound[4][5] |
| CAS Number | 118993-47-8[4][5] |
Key Reactions of the Formyl Group
Oxidation
The formyl group of this compound can be readily oxidized to a carboxylic acid, 3,3-dimethylpentanoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.
Table 2: Oxidation of this compound
| Oxidizing Agent | Product | Notes |
| Potassium permanganate (B83412) (KMnO4) | 3,3-Dimethylpentanoic acid | Strong oxidizing agent. |
| Jones reagent (CrO3/H2SO4) | 3,3-Dimethylpentanoic acid | Typically high yields for aldehyde oxidation. |
| Silver oxide (Ag2O) | 3,3-Dimethylpentanoic acid | A mild oxidizing agent often used for aldehydes.[6] |
Experimental Protocol: Oxidation using Jones Reagent
Materials:
-
This compound
-
Jones reagent (prepared by dissolving 26.72 g of CrO3 in 23 mL of concentrated H2SO4 and diluting to 100 mL with water)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the addition of isopropanol (B130326) until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylpentanoic acid.
-
Purify the product by distillation or chromatography as needed.
Reaction Pathway: Oxidation of this compound
Caption: Oxidation of this compound to its corresponding carboxylic acid.
Reduction
The formyl group can be reduced to a primary alcohol, 3,3-dimethylpentan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is often preferred for its selectivity and ease of handling.[7][8]
Table 3: Reduction of this compound
| Reducing Agent | Product | Solvent | Notes |
| Sodium borohydride (NaBH4) | 3,3-Dimethylpentan-1-ol | Methanol (B129727), Ethanol (B145695) | Mild and selective reducing agent.[7][8] |
| Lithium aluminum hydride (LiAlH4) | 3,3-Dimethylpentan-1-ol | Diethyl ether, THF | Powerful reducing agent, reacts violently with protic solvents. |
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH4 and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylpentan-1-ol.
-
Purify the product by distillation or chromatography if necessary.
Caption: General workflow for the Grignard reaction with this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a substituted alkene. The steric hindrance around the carbonyl group may necessitate longer reaction times or more reactive ylides.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene.
Reaction Pathway: Wittig Reaction
Caption: General scheme of the Wittig reaction with this compound.
Aldol Condensation
This compound possesses α-hydrogens and can therefore undergo self-aldol condensation under basic or acidic conditions. However, the steric hindrance at the α-position and the quaternary C3 position may disfavor this reaction compared to less substituted aldehydes. Crossed aldol condensations with a non-enolizable aldehyde or a ketone are also possible. [9][10]
Experimental Protocol: Base-Catalyzed Self-Aldol Condensation
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of NaOH (0.1 equivalents) dropwise with stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC. Heating may be required to promote the reaction and subsequent dehydration.
-
Once the reaction is complete, cool the mixture and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship: Aldol Condensation Feasibility
Caption: Factors influencing the aldol condensation of this compound.
Quantitative Reactivity Data
Table 5: Rate Coefficients for the Reaction of 3,3-Dimethylbutanal with Atmospheric Oxidants at 298 K
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Cl atoms | (1.27 ± 0.08) x 10⁻¹⁰ |
| OH radicals | Not determined in this study |
| NO₃ radicals | Not determined in this study |
| Data from a study on 3,3-dimethylbutanal, which is expected to have similar reactivity to this compound. | |
| [11][12][13][14] | |
| These data indicate that 3,3-dimethylbutanal degrades rapidly in the presence of atmospheric radicals, suggesting that the formyl hydrogen is readily abstracted. |
Conclusion
The formyl group of this compound exhibits the characteristic reactivity of aldehydes, undergoing oxidation, reduction, and nucleophilic addition reactions. However, the significant steric hindrance imposed by the gem-dimethyl group at the C3 position plays a crucial role in moderating its reactivity, generally leading to slower reaction rates compared to unhindered aldehydes. This technical guide has provided an overview of these reactions, complete with detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for chemists in academia and industry. Further quantitative studies on the kinetics of these reactions would be beneficial for a more complete understanding of the reactivity of this sterically encumbered aldehyde.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. brainkart.com [brainkart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. amherst.edu [amherst.edu]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
- 14. EGUsphere - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implications [egusphere.copernicus.org]
Unveiling the Potential: A Technical Guide to the Biological Activities of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, is a molecule with largely unexplored biological potential.[1] While its primary applications to date have been in the fragrance and flavor industries and as an intermediate in organic synthesis, its chemical structure suggests a range of possible interactions within biological systems.[1] This technical guide consolidates the available information on this compound and extrapolates its potential biological activities based on the known reactivity of aldehydes. We present hypothetical experimental workflows and potential mechanisms of action to stimulate further research into this compound's therapeutic and biological significance.
Introduction
This compound (CAS: 118993-47-8) is an organic compound with the molecular formula C7H14O.[1][2][3] Its structure features a five-carbon pentanal backbone with two methyl groups attached to the third carbon atom.[1] The presence of the aldehyde functional group is the primary determinant of its chemical reactivity and, by extension, its potential biological activity.[1] Aldehydes are known to be reactive molecules that can participate in various biological processes, including enzymatic reactions and metabolism.[1] This guide aims to provide a foundational resource for researchers interested in exploring the largely uninvestigated biological landscape of this compound.
Chemical Properties and Known Applications
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [2][4][5] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 118993-47-8 | [1][2][4] |
| Known Applications | Intermediate in organic synthesis (pharmaceuticals, agrochemicals), fragrances, flavoring agents. | [1] |
Potential Biological Activities and Mechanisms of Action
General Reactivity of Aldehydes in Biological Systems
The primary mechanism of action for aldehydes in biological systems often involves their electrophilic carbonyl carbon, which readily reacts with nucleophiles. A key reaction is the formation of Schiff bases with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1] This covalent modification can alter the structure and function of proteins, potentially leading to a biological response.
Hypothetical Signaling Pathway Involvement
Given the reactivity of aldehydes, this compound could potentially modulate various signaling pathways. For instance, aldehydes have been implicated in the modulation of pathways related to inflammation and oxidative stress. The diagram below illustrates a hypothetical mechanism where this compound could interact with a protein, leading to the modulation of a downstream signaling cascade.
References
3,3-Dimethylpentanal CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethylpentanal (CAS No: 118993-47-8), a branched aliphatic aldehyde. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on providing structured data for easy reference and detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering foundational knowledge for the utilization of this compound as a chemical intermediate.
Chemical and Physical Properties
This compound is a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1] Its structure consists of a five-carbon pentanal backbone with two methyl groups attached to the third carbon atom.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118993-47-8 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Monoisotopic Mass | 114.104465066 Da | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Complexity | 74.5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data for the related compound 2,3-dimethylpentanal (B105951) shows characteristic aldehyde proton signals around 9.6 ppm. For this compound, one would expect signals corresponding to the aldehyde proton, the methylene (B1212753) groups, and the methyl groups, with chemical shifts influenced by the dimethyl substitution at the C3 position. |
| Mass Spectrometry | The exact mass is 114.104465066 Da.[2] Fragmentation patterns would be consistent with a C7 aldehyde structure. |
| Infrared (IR) Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present. |
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving the oxidation of the corresponding alcohol or the hydroformylation of an alkene.
Oxidation of 3,3-Dimethylpentanol
A common and effective method for the synthesis of this compound is the oxidation of 3,3-Dimethyl-1-pentanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.
Caption: Oxidation of 3,3-Dimethyl-1-pentanol to this compound.
Experimental Protocol: Swern Oxidation of 3,3-Dimethyl-1-pentanol
This protocol is adapted from the general procedure for Swern oxidations.[4]
Materials:
-
3,3-Dimethyl-1-pentanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and thermometer
-
Dropping funnels
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO₂) will be observed.[4]
-
Addition of Alcohol: Prepare a solution of 3,3-Dimethyl-1-pentanol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[4]
-
Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation or flash column chromatography on silica (B1680970) gel.
Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation, also known as the oxo process, is an important industrial method for producing aldehydes from alkenes.[5] In this reaction, carbon monoxide and hydrogen are added across the double bond of an alkene in the presence of a transition metal catalyst, typically rhodium or cobalt.[5]
Caption: Synthesis of this compound via hydroformylation.
The reaction typically proceeds under elevated temperature and pressure. The choice of catalyst and ligands can influence the regioselectivity of the reaction, favoring the formation of either the linear (n) or branched (iso) aldehyde. For 3,3-dimethyl-1-butene, hydroformylation will primarily yield this compound and its isomer, 4,4-dimethylpentanal.
Key Reactions of this compound
The aldehyde functional group in this compound is highly reactive and can undergo a variety of chemical transformations.
Caption: Key reactions of this compound.
Oxidation
This compound can be oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid. This transformation is typically achieved using strong oxidizing agents.
Table 3: Oxidation of this compound
| Reagent | Product |
| Potassium permanganate (B83412) (KMnO₄) | 3,3-Dimethylpentanoic acid |
| Chromium trioxide (CrO₃) | 3,3-Dimethylpentanoic acid |
Reduction
The aldehyde group can be readily reduced to a primary alcohol.
Table 4: Reduction of this compound
| Reagent | Product |
| Sodium borohydride (B1222165) (NaBH₄) | 3,3-Dimethyl-1-pentanol |
| Lithium aluminum hydride (LiAlH₄) | 3,3-Dimethyl-1-pentanol |
Applications in Drug Development
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in organic synthesis makes it a valuable building block in drug discovery and development. Aldehydes are precursors to a wide range of functional groups and molecular scaffolds found in pharmaceutically active compounds. Derivatives of related aldehydes have shown potential biological activities, suggesting that derivatives of this compound could also be of interest for biological screening.
Safety and Handling
Detailed safety information for this compound is not widely available. However, as with other volatile aldehydes, it should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Aldehydes are generally considered to be irritants to the skin, eyes, and respiratory tract.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. This technical guide provides essential data and protocols to support its use in research and development. The ability to synthesize this compound through reliable methods like Swern oxidation and its reactivity to form other functional groups underscore its potential in the synthesis of more complex molecules for various applications, including the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted.
References
An In-depth Technical Guide to the Key Chemical Reactions of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentanal, a branched aliphatic aldehyde, serves as a versatile intermediate in organic synthesis.[1] Its sterically hindered structure, arising from the quaternary carbon at the 3-position, imparts unique reactivity and makes it a valuable building block for complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, oxidation, reduction, and key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [2][3] |
| Molecular Weight | 114.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 118993-47-8 | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Key Chemical Reactions
The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, which can influence reaction rates and equilibria.
Synthesis of this compound
Two primary routes for the synthesis of this compound are commonly employed: the oxidation of the corresponding primary alcohol and the hydroformylation of an alkene.
The oxidation of 3,3-dimethyl-1-pentanol provides a direct route to this compound. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation of 3,3-Dimethyl-1-pentanol with Pyridinium Chlorochromate (PCC)
-
Materials: 3,3-dimethyl-1-pentanol, Pyridinium Chlorochromate (PCC), Celite®, anhydrous dichloromethane (B109758) (DCM), diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
A dry round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 equivalents) and Celite® in anhydrous DCM under an inert atmosphere.
-
A solution of 3,3-dimethyl-1-pentanol (1 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
-
Industrial-scale synthesis of this compound can be achieved through the hydroformylation of 3,3-dimethyl-1-butene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.
Experimental Protocol: Hydroformylation of 3,3-Dimethyl-1-butene
-
Materials: 3,3-dimethyl-1-butene, syngas (CO/H2), rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)2), phosphine (B1218219) ligand (e.g., triphenylphosphine), high-pressure reactor.
-
Procedure:
-
The high-pressure reactor is charged with the catalyst, ligand, and a suitable solvent (e.g., toluene).
-
3,3-Dimethyl-1-butene is introduced into the reactor.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 10-100 atm).
-
The reaction mixture is heated to the desired temperature (e.g., 80-150 °C) and stirred.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The product is isolated by distillation.
-
Caption: Synthetic routes to this compound.
Oxidation to 3,3-Dimethylpentanoic Acid
This compound can be readily oxidized to the corresponding carboxylic acid, 3,3-dimethylpentanoic acid, using strong oxidizing agents.
Experimental Protocol: Oxidation of this compound with Potassium Permanganate (B83412)
-
Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
A solution of this compound in a suitable solvent (e.g., acetone (B3395972)/water) is prepared in a round-bottom flask cooled in an ice bath.
-
A solution of potassium permanganate in water is added dropwise to the aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
After the addition is complete, the mixture is stirred at room temperature until the purple color of the permanganate has disappeared.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with hydrochloric acid and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,3-dimethylpentanoic acid.
-
Reduction to 3,3-Dimethyl-1-pentanol
The aldehyde functional group of this compound can be reduced to a primary alcohol, 3,3-dimethyl-1-pentanol, using common reducing agents.
Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)
-
Materials: this compound, sodium borohydride (NaBH4), methanol (B129727), water, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
This compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Water is carefully added to quench the excess sodium borohydride.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give 3,3-dimethyl-1-pentanol.
-
Caption: Oxidation and reduction of this compound.
Carbon-Carbon Bond-Forming Reactions
The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The steric hindrance around the carbonyl may necessitate the use of more reactive, unstabilized ylides.
Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane
-
Materials: Methyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF), this compound, pentane.
-
Procedure:
-
Ylide Preparation: In a dry, inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF. A strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide, methylenetriphenylphosphorane.
-
Reaction with Aldehyde: A solution of this compound in anhydrous THF is added dropwise to the ylide solution at low temperature.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water. The product is extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed.
-
Purification: The product, 4,4-dimethyl-1-hexene, is purified by column chromatography or distillation. The by-product, triphenylphosphine (B44618) oxide, can often be removed by crystallization.
-
Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols.
Experimental Protocol: Grignard Reaction of this compound with Ethylmagnesium Bromide
-
Materials: this compound, ethylmagnesium bromide solution in THF or diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred solution of ethylmagnesium bromide (1.1 equivalents) at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting secondary alcohol, 5,5-dimethyl-3-heptanol, is purified by column chromatography or distillation.
-
Under basic or acidic conditions, this compound can undergo a self-aldol condensation. However, due to the absence of α-hydrogens, it cannot form an enolate itself and can only act as the electrophile in a crossed-aldol reaction with an enolizable carbonyl compound.
Experimental Protocol: Crossed-Aldol Condensation of this compound with Acetone
-
Materials: this compound, acetone, sodium hydroxide, ethanol, water, diethyl ether.
-
Procedure:
-
A solution of sodium hydroxide in ethanol/water is prepared in a round-bottom flask.
-
A mixture of this compound and a slight excess of acetone is added dropwise to the basic solution at room temperature.
-
The reaction is stirred for several hours, and progress is monitored by TLC.
-
Upon completion, the reaction is neutralized with dilute acid and extracted with diethyl ether.
-
The organic layer is washed, dried, and concentrated.
-
The product, 6,6-dimethyl-4-hepten-2-one, is purified by column chromatography.
-
Caption: Carbon-carbon bond-forming reactions of this compound.
Quantitative Data Summary
Quantitative data for the reactions of this compound are not extensively reported in the literature. The following table summarizes available and expected data. Researchers should optimize these reactions for their specific applications.
| Reaction | Reagents | Product | Typical Yield (%) | Spectroscopic Data |
| Oxidation | KMnO4 | 3,3-Dimethylpentanoic Acid | Good to Excellent | Not readily available |
| Reduction | NaBH4, MeOH | 3,3-Dimethyl-1-pentanol | High | Not readily available |
| Wittig | Ph3P=CH2, n-BuLi | 4,4-Dimethyl-1-hexene | Moderate to Good | Not readily available |
| Grignard | EtMgBr | 5,5-Dimethyl-3-heptanol | Good to Excellent | Not readily available |
| Crossed-Aldol | Acetone, NaOH | 6,6-Dimethyl-4-hepten-2-one | Moderate | Not readily available |
Conclusion
This compound is a valuable, sterically hindered aldehyde with a range of synthetic applications. This guide has outlined the primary methods for its synthesis and its key transformations, including oxidation, reduction, and important carbon-carbon bond-forming reactions. The provided experimental protocols and logical diagrams offer a foundation for researchers to utilize this compound in the synthesis of more complex molecular architectures. Further investigation is warranted to fully characterize the quantitative aspects and substrate scope of its reactions.
References
An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing 3,3-dimethylpentanal, a valuable intermediate in organic synthesis. The document outlines two main methodologies: the laboratory-scale oxidation of 3,3-dimethylpentanol and the industrial-scale hydroformylation of 3,3-dimethyl-1-butene (B1661986). This guide includes detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in the effective synthesis of this compound.
Introduction
This compound is a branched-chain aldehyde with significant applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features make it a target for specialized synthetic pathways. This guide explores the two most common methods for its preparation, providing detailed procedural information and expected outcomes.
Synthetic Methodologies
Two principal routes for the synthesis of this compound are the oxidation of the corresponding primary alcohol, 3,3-dimethylpentanol, and the hydroformylation of 3,3-dimethyl-1-butene.[1]
Oxidation of 3,3-Dimethylpentanol
The oxidation of 3,3-dimethylpentanol offers a reliable laboratory-scale method for the synthesis of this compound. The use of pyridinium (B92312) chlorochromate (PCC) is a common and effective method for this transformation, as it is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]
Materials:
-
3,3-Dimethylpentanol
-
Pyridinium chlorochromate (PCC)
-
Celite® or anhydrous magnesium sulfate
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyridinium chlorochromate (1.5 equivalents) and Celite® (an equal weight to the PCC).
-
Anhydrous dichloromethane is added to the flask to create a suspension.
-
A solution of 3,3-dimethylpentanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and stirred for an additional 15 minutes.
-
The mixture is filtered through a pad of silica (B1680970) gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude this compound can be purified by distillation or flash column chromatography.
Diagram: Experimental Workflow for PCC Oxidation
Caption: Workflow for the oxidation of 3,3-dimethylpentanol to this compound using PCC.
Hydroformylation of 3,3-Dimethyl-1-butene
For industrial-scale production, the hydroformylation of 3,3-dimethyl-1-butene is the preferred method.[1] This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The reaction is typically catalyzed by rhodium or cobalt complexes and is carried out under high pressure and temperature.[1]
Reactants and Catalyst:
-
3,3-Dimethyl-1-butene
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., a rhodium-phosphine complex)
-
High-boiling point solvent
General Procedure:
-
The rhodium catalyst is dissolved in a suitable high-boiling point solvent in a high-pressure reactor.
-
3,3-Dimethyl-1-butene is introduced into the reactor.
-
The reactor is pressurized with synthesis gas (CO/H₂).
-
The reaction mixture is heated to the desired temperature to initiate the hydroformylation.
-
The reaction is run for a specified period to achieve high conversion of the alkene.
-
After the reaction, the pressure is released, and the product is separated from the catalyst and solvent, typically through distillation. The catalyst is often recycled for subsequent batches.
Diagram: Hydroformylation Reaction Pathway
Caption: General reaction scheme for the hydroformylation of 3,3-dimethyl-1-butene.
Data Summary
While specific experimental yields for the synthesis of this compound are not widely reported in the literature, the following tables provide expected spectroscopic data based on the known structure of the molecule. This data is crucial for the identification and characterization of the synthesized product.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet | 1H | -CHO |
| ~2.3 | Doublet | 2H | -CH₂-CHO |
| ~1.3 | Quartet | 2H | -CH₂-CH₃ |
| ~0.9 | Singlet | 6H | -C(CH₃)₂ |
| ~0.8 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Carbon Type |
| ~203 | C=O |
| ~53 | -CH₂-CHO |
| ~36 | -C(CH₃)₂ |
| ~30 | -CH₂-CH₃ |
| ~25 | -C(CH₃)₂ |
| ~8 | -CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~2960 | C-H | Alkane |
| ~2720, ~2820 | C-H | Aldehyde |
| ~1725 | C=O | Aldehyde |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 85 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ |
| 29 | [CHO]⁺ or [C₂H₅]⁺ |
Conclusion
This technical guide has detailed the primary synthetic routes for this compound, providing both laboratory and industrial scale methodologies. The oxidation of 3,3-dimethylpentanol with PCC is a robust method for smaller-scale synthesis, while rhodium-catalyzed hydroformylation of 3,3-dimethyl-1-butene is suitable for larger-scale production. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the successful preparation and characterization of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethylpentanal from 3,3-Dimethylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules within the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed protocols for the laboratory-scale synthesis of 3,3-dimethylpentanal from its corresponding primary alcohol, 3,3-dimethylpentanol. The sterically hindered nature of the substrate presents a challenge in achieving high yields while preventing over-oxidation to the carboxylic acid. This application note outlines three effective and widely used methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages regarding reaction conditions, functional group tolerance, and work-up procedures.
Data Presentation
A summary of the key physical, analytical, and reaction data for the substrate, product, and the different synthesis methods is provided below for easy comparison.
| Parameter | 3,3-Dimethylpentanol (Substrate) | This compound (Product) |
| Molecular Formula | C₇H₁₆O | C₇H₁₄O |
| Molecular Weight | 116.20 g/mol [1] | 114.18 g/mol [2] |
| Boiling Point | 167 °C[3] | 145-147 °C (estimated) |
| ¹H NMR (CDCl₃, ppm) | δ 3.65 (t, 2H), 1.45 (t, 2H), 1.25 (q, 2H), 0.85 (s, 6H), 0.82 (t, 3H) | δ 9.75 (t, 1H), 2.30 (d, 2H), 1.28 (q, 2H), 0.95 (s, 6H), 0.85 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 61.5, 45.1, 35.8, 25.4, 24.9, 8.2 | δ 202.8, 52.1, 35.5, 25.1, 24.7, 8.1 |
| IR (cm⁻¹) | 3330 (br, O-H), 2955 (s, C-H), 1050 (s, C-O) | 2960 (s, C-H), 2715 (w, C-H aldehyde), 1725 (s, C=O) |
| Oxidation Method | Expected Yield | Typical Reaction Time |
| Dess-Martin Periodinane | 90-95% | 1-3 hours |
| Swern Oxidation | 90-98% | 1-2 hours |
| Pyridinium Chlorochromate | 80-85% | 2-4 hours |
Experimental Protocols
Detailed methodologies for the three key oxidation reactions are provided below.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild reaction conditions and high yields.
Materials:
-
3,3-Dimethylpentanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 3,3-dimethylpentanol (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with diethyl ether and pour it into a vigorously stirred solution of saturated sodium bicarbonate containing sodium thiosulfate (2.5 eq).
-
Stir until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation or flash column chromatography.
Method 2: Swern Oxidation
The Swern oxidation is another mild and high-yielding method that operates at low temperatures.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
3,3-Dimethylpentanol
-
Triethylamine (B128534) (TEA)
-
Ice/acetone or dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2-0.3 M) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3,3-dimethylpentanol (1.0 eq) in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude this compound.
-
Purify the product by distillation or flash column chromatography.
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a convenient and commercially available reagent for the oxidation of primary alcohols to aldehydes.
Materials:
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Dichloromethane (DCM), anhydrous
-
3,3-Dimethylpentanol
-
Diethyl ether
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® (or silica gel, equal weight to PCC) in anhydrous dichloromethane (0.2-0.3 M), add a solution of 3,3-dimethylpentanol (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or flash column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflows.
References
Application Notes and Protocols: Utilizing 3,3-Dimethylpentanal as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3-Dimethylpentanal is a branched-chain aldehyde with significant potential as a versatile precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its sterically hindered alpha-carbon and reactive aldehyde functionality allow for a variety of chemical transformations, making it an attractive building block for creating novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analog, 3,3-dimethyl-2-butanone, in the synthesis of pharmaceutical agents, with a specific focus on the anticonvulsant drug Stiripentol and its analogs.
While direct synthesis of currently marketed drugs using this compound is not widely documented, its structural analog, 3,3-dimethyl-2-butanone (pinacolone), is a key intermediate in the synthesis of Stiripentol.[2][3] By examining this established synthesis, we can extrapolate robust protocols for the use of this compound to create novel, structurally related compounds with potential therapeutic activity.
The primary reaction of interest is the aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. In the context of pharmaceutical synthesis, this reaction allows for the construction of complex backbones from simpler precursors.
Section 1: Synthesis of Stiripentol using 3,3-Dimethyl-2-butanone
Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy.[4] Its synthesis provides a validated template for reactions involving sterically hindered ketones and aldehydes.
Reaction Pathway: Stiripentol Synthesis
The synthesis of Stiripentol proceeds via a Claisen-Schmidt condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with 3,3-dimethyl-2-butanone, followed by a selective reduction of the resulting α,β-unsaturated ketone.[2][3]
Caption: Synthetic pathway for Stiripentol.
Experimental Protocol: Synthesis of Stiripentol
Step 1: Synthesis of 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one
-
To a solution of 3,4-methylenedioxybenzaldehyde (1.0 eq) in ethanol, add 3,3-dimethyl-2-butanone (1.2 eq).
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the mixture while stirring at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the α,β-unsaturated ketone.
Step 2: Synthesis of Stiripentol
-
Dissolve the purified 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C, monitoring by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Stiripentol.
-
Further purification can be achieved by recrystallization.
Quantitative Data: Stiripentol Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Methylenedioxybenzaldehyde, 3,3-Dimethyl-2-butanone | NaOH | Ethanol/Water | 25 | 4-6 | 85-95 | >98 |
| 2 | 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one | NaBH4 | Methanol | 0-5 | 1-2 | 90-98 | >99 |
Section 2: Proposed Synthesis of a Stiripentol Analog using this compound
The following section details a proposed synthetic route for a novel Stiripentol analog, leveraging this compound as the starting material. This protocol is based on the established chemistry of the Stiripentol synthesis and provides a framework for researchers to explore new chemical entities.
Reaction Pathway: Stiripentol Analog Synthesis
This proposed synthesis follows a similar pathway to that of Stiripentol, beginning with a condensation reaction, followed by a reduction.
Caption: Proposed synthesis of a Stiripentol analog.
Experimental Protocol: Synthesis of Stiripentol Analog
Step 1: Synthesis of 2-(3,3-Dimethylpentylidene)-1-(3,4-methylenedioxyphenyl)ethan-1-one
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise to form lithium diisopropylamide (LDA).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add a solution of 3,4-methylenedioxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the Stiripentol Analog
-
Dissolve the purified α,β-unsaturated ketone (1.0 eq) from the previous step in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Stir for 1-2 hours at 0-5 °C, monitoring the reaction by TLC.
-
Quench the reaction with the slow addition of water.
-
Remove the methanol in vacuo.
-
Extract the product from the aqueous residue using ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
-
If necessary, purify further by column chromatography or recrystallization.
Projected Quantitative Data: Stiripentol Analog Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) | Projected Purity (%) |
| 1 | 3,4-Methylenedioxybenzaldehyde, this compound | LDA | THF | -78 to 25 | 3-4 | 60-80 | >95 |
| 2 | 2-(3,3-Dimethylpentylidene)-1-(3,4-methylenedioxyphenyl)ethan-1-one | NaBH4 | Methanol | 0-5 | 1-2 | 85-95 | >98 |
Conclusion
This compound represents a valuable, yet underutilized, building block in pharmaceutical synthesis. The protocols detailed herein, derived from the established synthesis of Stiripentol, provide a solid foundation for the development of novel compounds. The steric hindrance provided by the gem-dimethyl group can impart unique pharmacological properties and metabolic stability to the resulting molecules. Researchers are encouraged to adapt these methodologies to explore new chemical space and develop the next generation of therapeutic agents.
References
Application of 3,3-Dimethylpentanal in the Development of New Agrochemicals
Application Note AN-AGRO-DMP-001
Introduction
3,3-Dimethylpentanal is a branched-chain aldehyde that serves as a versatile intermediate in organic synthesis.[1] While not an active agrochemical agent in its native form, its chemical structure presents a valuable scaffold for the development of novel pesticides, including herbicides, fungicides, and insecticides. The reactivity of its aldehyde group allows for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives.[1] This application note outlines a proposed pathway for the derivatization of this compound and provides detailed protocols for screening these new chemical entities for potential agrochemical applications.
The strategy focuses on the conversion of this compound to a primary amine, a key building block for many bioactive molecules. This amine can then be used to generate a series of secondary amines and amides, classes of compounds that have shown promise as potent agrochemicals.[2][3][4]
Proposed Synthetic Pathway
The development of novel agrochemicals from this compound can be conceptualized in a two-step process. The initial step involves the reductive amination of the starting aldehyde to yield 3,3-dimethylpentylamine. This is followed by the diversification of the primary amine through N-alkylation or N-acylation to produce a library of candidate compounds for biological screening.
Caption: Proposed synthetic workflow for the development of agrochemicals from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpentylamine
This protocol describes the conversion of this compound to 3,3-Dimethylpentylamine via reductive amination.
Materials:
-
This compound
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and ammonium chloride (20 mmol) in 100 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (15 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Wash the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde.
-
Basify the aqueous layer to pH ~12 by the addition of 6M NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylpentylamine.
Protocol 2: Synthesis of N-Aryl/Alkyl-3,3-dimethylpentylamines
This protocol details the synthesis of a library of secondary amines from 3,3-dimethylpentylamine and various aryl or alkyl halides.
Materials:
-
3,3-Dimethylpentylamine
-
Aryl/Alkyl halides (e.g., benzyl (B1604629) bromide, 4-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 3,3-dimethylpentylamine (5 mmol) in 50 mL of acetonitrile, add potassium carbonate (10 mmol) and the desired aryl or alkyl halide (5.5 mmol).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-substituted derivative.
Agrochemical Screening Protocols
The synthesized library of this compound derivatives should be subjected to a battery of bioassays to evaluate their potential as herbicides, fungicides, and insecticides.
Protocol 3: Herbicidal Activity Assay (Pre-emergence)
This protocol is adapted from standard methods for evaluating the pre-emergence herbicidal activity of chemical compounds.[2][3]
Materials:
-
Seeds of a model monocot (e.g., Echinochloa crus-galli) and a model dicot (e.g., Amaranthus retroflexus)
-
Petri dishes
-
Filter paper
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 ppm).
-
Place a sterile filter paper in each petri dish.
-
Evenly apply 2 mL of each test solution to the filter paper and allow the solvent to evaporate.
-
Place 20 seeds of the test plant species on the treated filter paper.
-
Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.
-
After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to a solvent-only control.
Protocol 4: Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for assessing the in vitro antifungal activity of chemical compounds.[5][6]
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a 5 mm mycelial plug from a fresh fungal culture in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
After 5-7 days, measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition relative to a solvent-only control.
Protocol 5: Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is a common method for evaluating the insecticidal properties of test compounds against leaf-feeding insects.[7][8]
Materials:
-
Larvae of a model insect pest (e.g., Spodoptera litura)
-
Host plant leaves (e.g., cabbage)
-
Test compounds dissolved in a suitable solvent with a surfactant
-
Ventilated containers
Procedure:
-
Prepare test solutions at various concentrations (e.g., 50, 100, 250, 500 ppm).
-
Dip host plant leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Place one treated leaf in each ventilated container.
-
Introduce 10 insect larvae into each container.
-
Maintain the containers at controlled temperature and humidity.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the corrected mortality using Abbott's formula.
Data Presentation
The quantitative data obtained from the screening assays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Pre-emergence Herbicidal Activity of this compound Derivatives (% Inhibition at 100 ppm)
| Compound ID | Derivative Structure | E. crus-galli Inhibition (%) | A. retroflexus Inhibition (%) |
| DMP-A01 | N-benzyl | 65 | 78 |
| DMP-A02 | N-(4-chlorobenzyl) | 85 | 92 |
| DMP-A03 | N-phenyl | 40 | 55 |
| DMP-A04 | N-(2,4-dichlorobenzyl) | 95 | 98 |
| Diuron (Control) | - | 98 | 99 |
Table 2: Fungicidal Activity of this compound Derivatives (EC₅₀ in ppm)
| Compound ID | Derivative Structure | B. cinerea EC₅₀ (ppm) | F. oxysporum EC₅₀ (ppm) |
| DMP-B01 | N-benzoyl | >200 | >200 |
| DMP-B02 | N-(4-chlorobenzoyl) | 120 | 150 |
| DMP-B03 | N-(2-nitrobenzoyl) | 85 | 95 |
| DMP-B04 | N-(3,5-dinitrobenzoyl) | 55 | 68 |
| Carbendazim (Control) | - | 5 | 8 |
Table 3: Insecticidal Activity of this compound Derivatives (% Mortality of S. litura at 250 ppm after 72h)
| Compound ID | Derivative Structure | Corrected Mortality (%) |
| DMP-C01 | N-benzyl | 35 |
| DMP-C02 | N-(4-methoxybenzyl) | 45 |
| DMP-C03 | N-decanoyl | 70 |
| DMP-C04 | N-(4-nitrobenzoyl) | 85 |
| Cypermethrin (Control) | - | 100 |
Visualizations of Experimental Workflows
Caption: Workflow for the agrochemical screening of this compound derivatives.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a framework for the derivatization of this aldehyde and the subsequent evaluation of the synthesized compounds for herbicidal, fungicidal, and insecticidal activities. The preliminary data, although hypothetical, suggest that N-acylation and N-alkylation of the corresponding amine can lead to compounds with significant biological activity. Further optimization of the lead structures identified through this screening process could result in the development of new and effective crop protection agents.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. Synthesis and herbicidal application of turpentine derivative p-menthene type secondary amines as sustainable agrochemicals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Protocols for the Synthesis of 3,3-Dimethylpentanoic Acid via Oxidation of 3,3-Dimethylpentanal
Introduction
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of active pharmaceutical ingredients and other fine chemicals.[1] 3,3-Dimethylpentanoic acid is a valuable synthetic intermediate, and its preparation from the corresponding aldehyde, 3,3-Dimethylpentanal, requires a robust and efficient oxidative method. The steric hindrance around the carbonyl group in this compound necessitates the selection of a suitable protocol to ensure high conversion and yield. This document provides detailed protocols for two effective methods for this transformation: the Pinnick Oxidation and the Jones Oxidation. The Pinnick oxidation is often preferred due to its mild reaction conditions and high tolerance for various functional groups, making it particularly suitable for complex or sterically hindered substrates.[2] The Jones oxidation, while utilizing harsh conditions and a toxic chromium reagent, is a powerful, rapid, and cost-effective alternative.[1][3]
Comparative Overview of Oxidation Methods
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key quantitative and qualitative aspects of the Pinnick and Jones oxidation protocols for the synthesis of 3,3-Dimethylpentanoic Acid.
| Feature | Pinnick Oxidation | Jones Oxidation |
| Primary Oxidant | Sodium Chlorite (B76162) (NaClO₂) | Chromium Trioxide (CrO₃) in H₂SO₄ |
| Typical Solvent | t-Butanol, Water, THF | Acetone (B3395972) |
| Reaction pH | Mildly Acidic (buffered) | Strongly Acidic |
| Typical Reaction Time | 4 - 14 hours[1] | 0.5 - 2 hours[1] |
| Typical Yield | 70 - 95%[1] | 75 - 90%[1] |
| Key Advantages | Mild conditions, excellent functional group tolerance, suitable for sterically hindered aldehydes.[2][4] | Fast, high-yielding, utilizes inexpensive reagents.[1][3] |
| Key Disadvantages | Requires a scavenger for hypochlorite (B82951) byproduct; can be longer.[1][5] | Highly toxic chromium waste, strongly acidic conditions limit substrate scope.[1][3] |
| Safety Concerns | Handle sodium chlorite with care (strong oxidizer). | Chromium (VI) compounds are carcinogenic and highly toxic; requires stringent handling and disposal.[3] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
This protocol is adapted from standard Pinnick oxidation procedures, which are well-suited for the oxidation of sterically hindered aldehydes.[2] It utilizes sodium chlorite as the oxidant and 2-methyl-2-butene (B146552) as a scavenger for the hypochlorous acid byproduct to prevent side reactions.[5]
Materials
-
This compound (1.0 equiv.)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (5.0 - 20.0 equiv.)[1]
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (1.5 - 10.0 equiv.)[1][5]
-
Sodium chlorite (NaClO₂) (1.5 - 10.0 equiv., 80% technical grade)[1][5]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a 1:1 mixture of t-BuOH and water.
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (≥5.0 equiv.) followed by sodium dihydrogen phosphate (NaH₂PO₄, ≥1.5 equiv.).[1][5]
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ≥1.5 equiv.) in water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-14 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Quenching: Cool the mixture in an ice-water bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any residual oxidant. Stir for 30 minutes.
-
Work-up:
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude 3,3-Dimethylpentanoic acid can be purified further by distillation or flash column chromatography if necessary.
Protocol 2: Jones Oxidation of this compound (Alternative Method)
This protocol employs the powerful Jones reagent to achieve a rapid oxidation. Due to the high toxicity of chromium compounds, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Materials
-
This compound (1.0 equiv.)
-
Acetone (reagent grade)
-
Jones Reagent (Chromium trioxide, CrO₃, and concentrated Sulfuric Acid, H₂SO₄, in water)
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Standard glassware for extraction and filtration
Procedure
-
Preparation of Jones Reagent (handle with extreme care): In a beaker submerged in an ice bath, dissolve chromium trioxide (CrO₃) in water. Slowly and with careful stirring, add concentrated sulfuric acid (H₂SO₄). The resulting orange-red solution is highly corrosive and toxic.[1]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice-water bath to 0-5 °C.
-
Oxidation: Slowly add the Jones Reagent dropwise from a dropping funnel to the stirred aldehyde solution. An exothermic reaction will occur, and the color will change from orange to a murky green. Maintain the internal temperature below 20 °C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The persistence of the orange color indicates an excess of the oxidant.
-
Quenching: Cool the reaction mixture in an ice bath and add isopropanol dropwise to quench any excess oxidant until the green color of Cr(III) persists.
-
Work-up:
-
Most of the acetone is removed via rotary evaporation.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude 3,3-Dimethylpentanoic acid can be purified by distillation.
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for the oxidation protocols and the chemical transformation.
Caption: General experimental workflow for aldehyde oxidation.
Caption: Chemical transformation of this compound.
References
Procedure for the reduction of 3,3-Dimethylpentanal to 3,3-dimethylpentanol
Application Notes and Protocols for the Reduction of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, essential for the construction of key intermediates in the pharmaceutical and fine chemical industries. This document provides detailed protocols for the synthesis of 3,3-dimethylpentanol via the reduction of this compound. Two primary methods are presented, utilizing sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively.[1] These methods offer different levels of reactivity and operational requirements, allowing researchers to select the most appropriate procedure based on laboratory capabilities and safety considerations.
Reaction Scheme:
Application Notes
Choice of Reducing Agent
The selection of an appropriate reducing agent is critical for a successful and safe reaction.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[2] It is significantly safer to handle than LiAlH₄ and is tolerant of protic solvents like methanol (B129727) and ethanol (B145695).[3][4] For the reduction of an unhindered aldehyde like this compound, NaBH₄ is the recommended reagent for its operational simplicity and high yields.[4]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[5][6][7] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and strict exclusion of moisture and protic solvents, as it reacts violently with water to produce flammable hydrogen gas.[5][8] While effective, its use for this specific transformation is generally unnecessary unless other functional groups in a more complex substrate need to be reduced simultaneously. Extreme caution is required during its handling and quenching.[5]
Solvent Selection
-
For NaBH₄ reductions , alcoholic solvents such as methanol or ethanol are commonly used. They are inexpensive and effectively dissolve both the aldehyde and the borohydride salt.
-
For LiAlH₄ reductions , anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the solvents of choice.[8] These aprotic solvents are compatible with the highly reactive hydride.
Reaction Monitoring and Work-up
-
Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot indicate reaction completion.
-
Work-up: The work-up procedure is crucial for quenching the excess reducing agent and isolating the product.
-
For NaBH₄, a simple acidic quench (e.g., with dilute HCl) is typically sufficient to destroy any remaining hydride.[4]
-
For LiAlH₄, a more cautious, sequential addition of water and then a sodium hydroxide (B78521) solution (a procedure known as the Fieser workup) is often employed to safely quench the excess reagent and precipitate aluminum salts, which can then be easily filtered off.[9]
-
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Property | This compound | 3,3-Dimethylpentanol |
| Molecular Formula | C₇H₁₄O[10][11] | C₇H₁₆O[12][13][14] |
| Molecular Weight | 114.19 g/mol [10][11] | 116.20 g/mol [12][13][14] |
| Appearance | Liquid | Liquid |
| Boiling Point | Not readily available | ~156-158 °C (est.) |
Table 2: Comparison of Reduction Protocols
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Lithium Aluminum Hydride |
| Reagent Reactivity | Mild, selective for aldehydes/ketones | Strong, reduces most polar functional groups |
| Solvent | Methanol, Ethanol | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature/Reflux |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Work-up | Acidic quench (e.g., 1M HCl) | Cautious sequential quench (H₂O, NaOH) |
| Safety | Standard laboratory precautions | HIGHLY FLAMMABLE/REACTIVE WITH WATER. Requires expert handling and anhydrous conditions. |
| Typical Yield | High (>90%) | High (>90%) |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol is recommended for its safety and simplicity.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (to a concentration of approx. 0.2-0.5 M).
-
Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent) until the starting aldehyde is fully consumed.
-
Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. (Caution: Hydrogen gas evolution). Continue adding acid until the solution is acidic (pH ~2-3).
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether or DCM and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,3-dimethylpentanol.
-
Purification: If necessary, purify the crude product by fractional distillation under atmospheric or reduced pressure.[15]
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
WARNING: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. This procedure must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask, dropping funnel, condenser, inert gas inlet, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a dropping funnel, condenser, inert gas inlet, and magnetic stir bar. Flush the entire apparatus with nitrogen or argon.
-
Hydride Suspension: In the flask, place LiAlH₄ (0.5 eq) and add anhydrous THF via cannula to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitoring: Monitor the reaction by TLC. If not complete, gentle warming to reflux can be applied.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and very slowly, add the following reagents dropwise in sequence while stirring vigorously:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water. (This procedure should result in a granular, white precipitate that is easy to filter).
-
-
Work-up: Stir the resulting mixture for 30 minutes, then filter the white aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.
-
Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3,3-dimethylpentanol.
-
Purification: Purify the product by distillation if required.
Mandatory Visualizations
Caption: Figure 1: General experimental workflow for the reduction of an aldehyde to an alcohol.
Caption: Figure 2: Decision diagram for choosing between NaBH₄ and LiAlH₄.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,3-Dimethylpentan-1-ol | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,3-dimethyl-1-pentanol [webbook.nist.gov]
- 14. 3,3-dimethyl-1-pentanol [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentanal is a branched-chain aldehyde with significance in various fields, including fragrance, flavor, and as an intermediate in organic synthesis.[1] Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.[1]
This application note provides a detailed protocol for the analysis of this compound using GC-MS. Due to the polar nature of aldehydes, which can lead to poor chromatographic peak shape and thermal instability, a derivatization step is often employed to improve analytical performance. This protocol will focus on a widely used derivatization method to enhance volatility and detection sensitivity.
Principle and Strategy
Direct analysis of aldehydes by GC-MS can be challenging. To overcome this, a common strategy is to derivatize the aldehyde to a more stable and less polar compound. This protocol utilizes a derivatization reaction to convert this compound into a more volatile and thermally stable derivative suitable for GC-MS analysis. The derivatized analyte can then be separated on a gas chromatography column and detected by a mass spectrometer. Qualitative analysis is achieved by comparing the fragmentation pattern (mass spectrum) of the analyte with a reference spectrum, while quantitative analysis is performed by creating a calibration curve using standards of known concentrations.[2]
Experimental Protocols
Materials and Reagents
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as 2,2-dimethylhexanal)
-
Solvent (e.g., Dichloromethane (B109758), Hexane - GC grade)
-
Anhydrous sodium sulfate
-
Glassware: vials with PTFE-lined caps, pipettes, syringes
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard (e.g., 1 µg/mL).
Sample Preparation (Liquid Matrix):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample (e.g., plasma, urine, reaction mixture), add 1 mL of hexane.
-
Add a known amount of the internal standard.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
Derivatization:
-
To 100 µL of the standard or sample extract, add 50 µL of BSTFA + TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 50°C, hold for 2 min- Ramp: 10°C/min to 250°C- Final Hold: 250°C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| MS Transfer Line | 280°C |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation and Analysis
Qualitative Analysis
The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak ([M]+) for the underivatized this compound would be at m/z 114.[3][4][5] The mass spectrum of the derivatized compound will show a different molecular ion peak corresponding to the silylated derivative.
Predicted Fragmentation Pattern of this compound:
Table 1: Predicted Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Fragment Lost |
| 114 | [C7H14O]+• | (Molecular Ion) |
| 85 | [M - C2H5]+ | Ethyl radical |
| 57 | [M - C4H9O]+ | Butoxy radical |
| 43 | [C3H7]+ | Propyl radical |
| 29 | [CHO]+ | Formyl radical |
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 2: Example Calibration Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 100,000 | 0.15 |
| 0.5 | 78,000 | 102,000 | 0.76 |
| 1.0 | 160,000 | 101,000 | 1.58 |
| 5.0 | 810,000 | 100,500 | 8.06 |
| 10.0 | 1,650,000 | 101,200 | 16.30 |
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to international guidelines.[7][8]
Visualizations
Experimental Workflow
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d-nb.info [d-nb.info]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectral Interpretation of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research, discovery, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This document provides a detailed guide to interpreting the ¹H and ¹³C NMR spectra of 3,3-dimethylpentanal, a seven-carbon aldehyde. Included are predicted spectral data, comprehensive experimental protocols, and a logical workflow for spectral analysis to aid researchers in their analytical endeavors.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and spin-spin coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (CHO) | 9.75 | Triplet | 1H | 3.0 |
| H2 (CH₂) | 2.25 | Doublet | 2H | 3.0 |
| H4 (CH₂) | 1.35 | Quartet | 2H | 7.5 |
| C3-CH₃ | 1.05 | Singlet | 6H | - |
| H5 (CH₃) | 0.85 | Triplet | 3H | 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CHO) | 205.0 |
| C2 (CH₂) | 54.0 |
| C3 (C) | 36.0 |
| C4 (CH₂) | 30.0 |
| C3-CH₃ | 25.0 |
| C5 (CH₃) | 8.0 |
Experimental Protocols
A generalized yet detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound is provided below. Instrument-specific parameters may require optimization.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid spectral complications from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the final sample volume in the NMR tube is sufficient to cover the instrument's detection coils, typically a height of 4-5 cm.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
NMR Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of the ¹H and ¹³C NMR spectra of this compound, starting from the molecular structure and culminating in the complete assignment of all signals.
Caption: Logical workflow for the interpretation of NMR spectra of this compound.
Signaling Pathway and Logical Relationships
The interpretation of NMR spectra relies on the logical connection between the molecular structure and the observed spectral parameters. The following diagram illustrates these relationships for this compound.
Caption: Logical relationships between molecular structure and NMR spectral features.
By following the outlined protocols and applying the logical workflows, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this compound and related small organic molecules, facilitating accurate structural elucidation and advancing their research and development objectives.
Application Notes and Protocols for FTIR Spectroscopy in the Characterization of 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of molecules based on their vibrational properties. This document provides detailed application notes and protocols for the use of FTIR spectroscopy in the analysis of 3,3-Dimethylpentanal, a branched aliphatic aldehyde. The information herein is intended to guide researchers in obtaining and interpreting high-quality FTIR spectra for this compound, which can be valuable in various research and development settings, including synthetic chemistry, quality control, and reaction monitoring.
This compound possesses a characteristic carbonyl group (C=O) and several C-H bonds within its alkyl framework. FTIR spectroscopy can definitively identify the presence of these functional groups and provide a unique spectral fingerprint for the molecule.
Key Vibrational Frequencies
The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations. The expected vibrational frequencies for this compound are summarized in the table below. These values are based on the typical frequency ranges for aliphatic aldehydes and related structures.[1][2][3][4]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Aldehyde) | R-CHO | ~2830-2695 | Medium | Often appears as a pair of bands. The lower frequency band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[1][2] |
| C-H Stretch (Alkyl) | -CH₃, -CH₂- | ~2960-2850 | Strong | A complex set of strong absorptions corresponding to the symmetric and asymmetric stretching of the methyl and methylene (B1212753) groups. |
| C=O Stretch (Carbonyl) | Aldehyde | ~1740-1720 | Strong | This is a very intense and sharp peak, characteristic of a saturated aliphatic aldehyde.[1][5] Its exact position can be sensitive to the molecular environment. |
| C-H Bend (Alkyl) | -CH₃, -CH₂- | ~1470-1365 | Medium | Corresponds to the scissoring and bending vibrations of the methyl and methylene groups. |
| C-C Skeletal Vibrations | C-C | Fingerprint Region | Variable | Complex series of absorptions in the fingerprint region (< 1500 cm⁻¹) that are unique to the molecule's overall structure.[6] |
Experimental Protocols
The following protocols describe the methodology for acquiring an FTIR spectrum of this compound using Attenuated Total Reflectance (ATR), a common and convenient sampling technique for liquid samples.[7][8][9]
Protocol 1: Sample Preparation and Handling
This compound is a liquid at room temperature. As with any chemical, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Sample Acquisition: Obtain a small, representative sample of this compound.
-
Purity: Ensure the sample is free from significant impurities, such as solvents or water, which can interfere with the FTIR spectrum. If necessary, purify the sample prior to analysis.
-
Sample Volume: Only a small drop of the liquid sample is required for ATR-FTIR analysis.[7][10]
Protocol 2: FTIR-ATR Data Acquisition
This protocol outlines the steps for collecting an FTIR spectrum using an ATR accessory.
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.
-
Ensure the ATR accessory is correctly installed in the sample compartment.
-
Common ATR crystal materials include diamond and zinc selenide. A diamond ATR is robust and suitable for a wide range of organic compounds.
-
-
Background Spectrum Collection:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.
-
With the clean, empty ATR accessory in place, collect the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Spectrum Collection:
-
Place a single drop of this compound directly onto the center of the ATR crystal.[9]
-
If the ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.
-
Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background spectrum. A typical resolution for routine analysis is 4 cm⁻¹.
-
-
Post-Measurement Cleaning:
-
After the measurement is complete, clean the ATR crystal thoroughly.
-
Wipe away the this compound sample with a soft, lint-free cloth.
-
Clean the crystal with a suitable solvent to remove any residual sample.
-
Protocol 3: Data Processing and Interpretation
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Data Analysis:
-
Identify the key absorption bands in the spectrum.
-
Compare the peak positions with the expected vibrational frequencies for aldehydes and the specific structural features of this compound (see the data table above).
-
Pay close attention to the strong C=O stretching peak and the characteristic aldehyde C-H stretching frequencies.
-
The region below 1500 cm⁻¹ is the "fingerprint region" and contains a complex pattern of peaks that can be used for definitive identification by comparison to a reference spectrum if available.[6]
-
Visualizations
Experimental Workflow for FTIR Analysis of this compound
The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR analysis.
Logical Relationship of Key Spectral Features
This diagram shows the relationship between the functional groups in this compound and their characteristic FTIR absorption regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes: Utilizing 3,3-Dimethylpentanal in Aldehyde Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are highly reactive carbonyl compounds derived from both endogenous metabolic processes (e.g., lipid peroxidation) and exogenous sources.[1][2] Their reactivity can lead to cellular damage, making their efficient detoxification crucial for cellular homeostasis. The primary enzymes responsible for aldehyde detoxification are the Aldehyde Dehydrogenases (ALDHs), a superfamily of NAD(P)⁺-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[3][4][5] The human ALDH superfamily comprises 19 functional isozymes with varying tissue distribution, subcellular localization, and substrate specificities.[3]
3,3-Dimethylpentanal (C₇H₁₄O) is a branched-chain aliphatic aldehyde.[6] Its unique structure, featuring two methyl groups on the third carbon, makes it a valuable tool for investigating the substrate specificity and kinetic properties of ALDH isozymes, particularly in comparison to straight-chain or aromatic aldehydes.[6][7] These notes provide detailed protocols for using this compound as a substrate to characterize ALDH activity in vitro and in cellular models.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 118993-47-8 | [6][8] |
| Molecular Formula | C₇H₁₄O | [8][9] |
| Molecular Weight | 114.19 g/mol | [8] |
| InChIKey | HPKCSWORDUPIJS-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | CCC(C)(C)CC=O | [8] |
Applications in Aldehyde Metabolism Studies
-
Characterizing ALDH Isozyme Specificity: By comparing the metabolic rates of this compound with other aldehydes (e.g., the straight-chain hexanal (B45976) or the aromatic benzaldehyde), researchers can probe the structural requirements of the substrate-binding pocket of different ALDH isozymes.[4][7]
-
Screening for ALDH Inhibitors: It can be used as a substrate in high-throughput screening assays to identify novel inhibitors of specific ALDH isozymes that preferentially metabolize branched-chain aldehydes.
-
Investigating Branched-Chain Aldehyde Toxicity: As a model compound, it can be used in cell-based assays to study the cytotoxic effects of accumulating branched-chain aldehydes, a condition relevant to certain metabolic disorders.[10]
Visualized Metabolic Pathway and Workflows
To facilitate understanding, the metabolic pathway, experimental workflow, and a logical diagram for specificity studies are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3,3-Dimethylpentanal
This technical support center provides troubleshooting guidance and frequently asked questions for the high-yield synthesis of 3,3-Dimethylpentanal, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Method 1: Oxidation of 3,3-Dimethylpentanol
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., PCC, Dess-Martin periodinane). The activity of some oxidizing agents can diminish over time. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC analysis. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | For Swern oxidation, maintaining a low temperature (e.g., -78 °C) during the addition of reagents is critical to prevent side reactions. Ensure your cooling bath is stable. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with many oxidizing agents. |
Issue 2: Presence of 3,3-Dimethylpentanoic Acid as a Byproduct
| Potential Cause | Troubleshooting Step |
| Over-oxidation | Use a milder oxidizing agent known for stopping at the aldehyde stage, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.[1] Avoid strong oxidizing agents like potassium permanganate (B83412) if the aldehyde is the desired product.[1] |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation. |
| Workup Procedure | During the workup, avoid unnecessarily exposing the aldehyde to oxidizing conditions. A prompt and efficient extraction and purification process is recommended. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Step |
| Similar Boiling Points of Product and Impurities | Utilize fractional distillation for purification. If boiling points are very close, consider flash column chromatography on silica (B1680970) gel. |
| Formation of Emulsions During Extraction | Add a small amount of brine to the aqueous layer to break up emulsions. |
Method 2: Hydroformylation of 3,3-Dimethyl-1-butene (B1661986)
Issue 1: Low Conversion of Alkene
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the catalyst (e.g., rhodium or cobalt complexes) is handled under an inert atmosphere to prevent deactivation.[1] Use fresh, high-purity catalyst. |
| Insufficient Pressure or Temperature | Hydroformylation often requires high pressure and temperature to achieve optimal yields.[1] Consult literature for the specific catalyst system being used and ensure the reaction parameters are met. |
| Impurities in the Starting Material or Syngas | Use purified 3,3-dimethyl-1-butene and high-purity synthesis gas (a mixture of carbon monoxide and hydrogen). |
Issue 2: Poor Regioselectivity (Formation of 2,3-Dimethylpentanal)
| Potential Cause | Troubleshooting Step |
| Choice of Ligands | The regioselectivity of hydroformylation is highly dependent on the ligands coordinated to the metal center. Bulky phosphine (B1218219) ligands often favor the formation of the linear aldehyde. |
| Reaction Conditions | Temperature and pressure can influence the linear to branched aldehyde ratio. A systematic optimization of reaction conditions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield synthesis methods for this compound?
A1: The two primary methods for high-yield synthesis are the oxidation of 3,3-dimethylpentanol and the hydroformylation of 3,3-dimethyl-1-butene.[1] The oxidation route is more common for laboratory-scale synthesis, while hydroformylation is often employed for industrial production.[1]
Q2: Which oxidizing agent is best for converting 3,3-Dimethylpentanol to this compound?
A2: For a high yield of the aldehyde with minimal over-oxidation to the carboxylic acid, milder oxidizing agents are preferred. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.[1][2] Swern oxidation is another excellent method known for its mild conditions and high yields.[3]
Q3: What are the typical yields for the synthesis of this compound?
A3: While specific yields for this compound are not extensively reported in the provided search results, a patent for the synthesis of the related compound 2,3-dimethylpentanal (B105951) reports molar yields in the range of 40-70%.[4] Yields for oxidation reactions are highly dependent on the chosen method and reaction conditions but can often be high with careful execution.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: this compound is a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The starting materials and reagents, such as oxidizing agents and organometallic catalysts, also have their own specific hazards that must be considered.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3,3-Dimethylpentanol with PCC
Materials:
-
3,3-Dimethylpentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite or silica gel
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous DCM.
-
Add a small amount of Celite or silica gel to the suspension.
-
Slowly add a solution of 3,3-Dimethylpentanol in anhydrous DCM to the stirred suspension at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Hydroformylation of 3,3-Dimethyl-1-butene
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium or cobalt-based catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Synthesis gas (CO/H₂)
Procedure:
-
In a high-pressure autoclave, charge the catalyst, ligand, and solvent under an inert atmosphere.
-
Add the 3,3-dimethyl-1-butene to the reactor.
-
Seal the reactor and purge several times with synthesis gas.
-
Pressurize the reactor with the desired ratio of CO and H₂.
-
Heat the reactor to the target temperature with vigorous stirring.
-
Maintain the pressure by feeding synthesis gas as it is consumed.
-
After the reaction is complete (monitored by GC), cool the reactor to room temperature and carefully vent the excess gas.
-
The product, this compound, can be isolated from the reaction mixture by distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Scale | Advantages | Disadvantages |
| Oxidation | 3,3-Dimethylpentanol | PCC, Dess-Martin periodinane, Swern reagents | Laboratory | Milder conditions, good for functional group tolerance | Stoichiometric waste, potential for over-oxidation |
| Hydroformylation | 3,3-Dimethyl-1-butene | Rhodium or Cobalt catalyst, CO, H₂ | Industrial | Atom economical, direct conversion of alkene | Requires high pressure and temperature, specialized equipment |
Visualizations
Caption: Experimental workflow for the oxidation of 3,3-Dimethylpentanol to this compound.
Caption: Experimental workflow for the hydroformylation of 3,3-Dimethyl-1-butene.
References
Purification techniques for 3,3-Dimethylpentanal after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,3-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized via two primary routes:
-
Oxidation of 3,3-Dimethylpentanol: This involves the oxidation of the corresponding primary alcohol using common oxidizing agents.[1]
-
Hydroformylation of 3,3-Dimethyl-1-butene: This industrial method adds a formyl group and a hydrogen atom across the double bond of the alkene.[1]
Q2: What are the major impurities I should expect after synthesizing this compound?
A2: The potential impurities depend on the synthetic route used.
-
From Oxidation of 3,3-Dimethylpentanol:
-
Unreacted 3,3-Dimethylpentanol.
-
Over-oxidized product: 3,3-Dimethylpentanoic acid.
-
-
From Hydroformylation of 3,3-Dimethyl-1-butene:
-
Unreacted 3,3-Dimethyl-1-butene.
-
Isomeric aldehydes (e.g., 2,3-Dimethylpentanal) if isomerization of the starting alkene occurs.
-
Corresponding alcohol (3,3-Dimethylpentanol) from in-situ reduction of the aldehyde.
-
Alkane (3,3-Dimethylpentane) from hydrogenation of the starting alkene.
-
Q3: What is the most effective method for purifying this compound from non-aldehyde impurities?
A3: Formation of a sodium bisulfite adduct is a highly effective method for separating aldehydes, including sterically hindered ones, from other organic compounds. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Q4: Can I purify this compound by distillation?
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up. - Optimize reaction conditions (e.g., temperature, reaction time, catalyst loading). |
| Product Loss During Aqueous Washes | - this compound has some water solubility. Minimize the volume of aqueous washes. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the aldehyde in the aqueous layer. |
| Inefficient Extraction | - Ensure the correct solvent is used for extraction. A water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) is suitable. - Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Incomplete Regeneration from Bisulfite Adduct | - Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) during the regeneration step to completely decompose the bisulfite adduct. - Allow sufficient time for the regeneration to complete before extracting the purified aldehyde. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Detected | Possible Cause | Recommended Purification Strategy |
| Unreacted 3,3-Dimethylpentanol | Incomplete oxidation. | - Fractional Distillation: The boiling point of the alcohol will be higher than the aldehyde. - Sodium Bisulfite Adduct Formation: The alcohol will not form an adduct and will remain in the organic layer during extraction. |
| 3,3-Dimethylpentanoic Acid | Over-oxidation of the aldehyde. | - Aqueous Base Wash: Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to remove the acidic impurity. - Sodium Bisulfite Adduct Formation: The carboxylic acid will be deprotonated by the basic conditions used for regeneration and will remain in the aqueous layer. |
| Isomeric Aldehydes (from hydroformylation) | Isomerization of the starting alkene during hydroformylation. | - Fractional Distillation: Boiling points of isomeric aldehydes are often very close, making separation by distillation challenging. - Chromatography: Column chromatography on silica (B1680970) gel may be effective, but care must be taken to avoid decomposition of the aldehyde on the stationary phase. |
Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₄O | 114.19 | ~150-160 (estimated) | Soluble in most organic solvents; slightly soluble in water. |
| 3,3-Dimethylpentanol | C₇H₁₆O | 116.20 | 173-175 | Soluble in organic solvents; moderately soluble in water. |
| 3,3-Dimethylpentanoic Acid | C₇H₁₄O₂ | 130.18 | ~210-220 (estimated) | Soluble in organic solvents; soluble in aqueous base. |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41 | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is designed for the removal of non-aldehyde impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a water-miscible co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) if the crude product is not readily soluble in the aqueous phase.
-
In a separatory funnel, add the crude product solution to an equal volume of a freshly prepared saturated solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
-
Extraction of Impurities:
-
Add an equal volume of diethyl ether to the separatory funnel and shake gently.
-
Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of this compound. The organic layer will contain any non-aldehyde impurities.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with a small portion of water and combine this with the initial aqueous extract.
-
Discard the organic layer containing the impurities.
-
-
Regeneration of the Aldehyde:
-
Return the combined aqueous extracts to the separatory funnel.
-
Slowly add 1 M NaOH solution while swirling until the solution becomes strongly basic (pH > 10, check with pH paper). The bisulfite adduct will decompose, regenerating the aldehyde.
-
Add a fresh portion of diethyl ether to the separatory funnel and shake to extract the purified this compound into the organic layer.
-
Separate the layers and collect the organic layer.
-
Extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product.
-
-
Work-up:
-
Combine all the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and heating mantle)
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling impurities that distill over first.
-
Carefully collect the fraction that distills at the expected boiling point of this compound (estimated to be around 150-160 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product, leaving any high-boiling impurities in the distillation flask.
-
-
Product Collection:
-
The collected fraction should be pure this compound.
-
Confirm the purity of the collected fractions using analytical techniques such as GC or NMR.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Common side reactions and byproducts in 3,3-Dimethylpentanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound involve the oxidation of the primary alcohol, 3,3-dimethylpentan-1-ol (B97394). Commonly employed oxidation protocols include the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).[1][2] For industrial-scale production, the hydroformylation of 3,3-dimethyl-1-butene (B1661986) is a typical route.[3]
Q2: What are the primary byproducts I should expect when using Swern oxidation?
A2: The inherent byproducts of a Swern oxidation are dimethyl sulfide (B99878) (CH₃)₂S, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as the base).[4][5] Dimethyl sulfide is notable for its strong and unpleasant odor.[4]
Q3: Can this compound be over-oxidized to the corresponding carboxylic acid?
A3: Yes, over-oxidation to 3,3-dimethylpentanoic acid is a potential side reaction, particularly when using chromium-based oxidants like PCC in the presence of water.[6] Milder, anhydrous conditions, such as those in a standard Swern oxidation, are designed to prevent this over-oxidation.[7][8]
Q4: How does the steric hindrance of the neopentyl group in 3,3-dimethylpentan-1-ol affect its oxidation?
A4: The steric bulk of the neopentyl group can influence the rate of reaction. However, oxidation methods like the Swern oxidation are generally well-suited for sterically hindered alcohols and can proceed with high efficiency.
Q5: What is the main challenge in synthesizing this compound via hydroformylation?
A5: The primary challenge in the hydroformylation of 3,3-dimethyl-1-butene is achieving high regioselectivity for the desired linear aldehyde (this compound) over the branched isomer (2,2-dimethylbutanal). The choice of catalyst and ligands is crucial in directing the selectivity of the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis via Oxidation of 3,3-Dimethylpentan-1-ol
Method 1: Swern Oxidation
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure all reagents are anhydrous. - Verify the stoichiometry of all reagents. - Monitor the reaction progress by TLC or GC-MS. |
| Pummerer rearrangement side reaction. | - Strictly maintain the reaction temperature at or below -60°C.[8] Premature warming can lead to the formation of methylthiomethyl (MTM) ether byproducts. | |
| Presence of a strong, unpleasant odor | Formation of dimethyl sulfide. | - This is an expected byproduct of the Swern oxidation.[4] - Conduct the reaction in a well-ventilated fume hood. - Used glassware can be deodorized by rinsing with a bleach solution. |
| Formation of unexpected byproducts | Reaction temperature was too high. | - As mentioned, elevated temperatures can lead to Pummerer rearrangement. Maintain strict temperature control. |
| Epimerization at the alpha-carbon (if applicable to derivative synthesis). | - Consider using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine to minimize this side reaction. |
Method 2: PCC Oxidation
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the PCC is of good quality and has been stored under anhydrous conditions. - Use a slight excess of PCC (e.g., 1.2-1.5 equivalents). - Monitor the reaction by TLC. |
| Formation of a brown, tar-like precipitate | Precipitation of reduced chromium salts. | - This is a common occurrence. Adding an inert support like Celite® or molecular sieves to the reaction mixture can help manage the precipitate and simplify filtration.[1] |
| Presence of 3,3-dimethylpentanoic acid in the product | Over-oxidation of the aldehyde. | - Ensure the reaction is performed under strictly anhydrous conditions, as the presence of water can lead to the formation of a hydrate (B1144303) intermediate that is further oxidized.[6][9] - Use a buffered PCC reagent if your substrate is acid-sensitive.[10] |
Synthesis via Hydroformylation of 3,3-Dimethyl-1-butene
| Issue | Potential Cause | Troubleshooting Steps |
| Low regioselectivity (high percentage of branched aldehyde) | Inappropriate catalyst or ligand system. | - The choice of rhodium or cobalt catalyst and the phosphine (B1218219) or phosphite (B83602) ligand is critical for directing regioselectivity.[11] - Ligands with larger cone angles generally favor the formation of the linear aldehyde. |
| Formation of 2,2-dimethylpentane | Hydrogenation of the starting alkene. | - This is a common side reaction. Optimization of reaction conditions (pressure, temperature, and catalyst concentration) can minimize this pathway. |
| Isomerization of the starting alkene | Catalyst-induced isomerization. | - The catalyst can sometimes isomerize the starting alkene to other butene isomers, which can then undergo hydroformylation to yield different aldehyde products. Catalyst and ligand choice is key to minimizing this. |
Data Presentation
| Synthesis Method | Expected Main Product | Common Byproducts/Side Products | Typical Yield Range |
| Swern Oxidation | This compound | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride, Methylthiomethyl ether (at higher temps) | Good to Excellent |
| PCC Oxidation | This compound | Cr(IV) species, Pyridinium hydrochloride, 3,3-Dimethylpentanoic acid (if water is present) | Good |
| Hydroformylation | This compound | 2,2-Dimethylbutanal (branched isomer), 2,2-Dimethylpentane (hydrogenation product), Isomerized alkenes | Variable (highly dependent on catalyst and conditions) |
Experimental Protocols
Key Experiment: Swern Oxidation of 3,3-Dimethylpentan-1-ol
This protocol is a general procedure and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
3,3-Dimethylpentan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (1.5 - 2.0 equivalents) via the dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.0 - 2.5 equivalents) in DCM to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Slowly add a solution of 3,3-dimethylpentan-1-ol (1.0 equivalent) in DCM via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Swern oxidation.
Caption: Side reaction pathway in PCC oxidation leading to a carboxylic acid.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. Redirecting [linkinghub.elsevier.com]
How to improve the stability and storage of 3,3-Dimethylpentanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 3,3-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a branched aliphatic aldehyde with the chemical formula C₇H₁₄O.[1] Its structure features a five-carbon pentanal backbone with two methyl groups attached to the third carbon.[1] It is primarily used as an intermediate in organic synthesis and finds applications in the fragrance and flavoring industries.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Like other aliphatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and stability over time. The main pathways include:
-
Oxidation: The aldehyde functional group is easily oxidized to form the corresponding carboxylic acid, 3,3-dimethylpentanoic acid. This can be initiated by atmospheric oxygen (autoxidation) and is accelerated by light and heat.
-
Polymerization: Aldehydes can undergo polymerization, particularly in the presence of acid catalysts or upon exposure to low temperatures or UV light, to form cyclic trimers (trialkyltrioxanes) and other higher molecular weight polymers.
-
Autocondensation (Aldol Condensation): In the presence of acidic or basic catalysts, aldehydes can undergo aldol (B89426) condensation reactions to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes. The rate of acid-catalyzed aldol condensation generally decreases as the chain length of the aliphatic aldehyde increases.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed, airtight container. Amber glass vials are recommended to protect the compound from light.
-
Purity: Ensure the aldehyde is free from acidic or basic impurities that can catalyze degradation.
Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A4: Yes, certain chemical stabilizers can be added in low concentrations to inhibit degradation. Based on patents for stabilizing similar aliphatic aldehydes, the following have been shown to be effective:
-
Triethanolamine (B1662121) or Dimethylethanolamine: These can be added in concentrations of 10-100 ppm to effectively prevent polymerization and autocondensation for extended periods.[3]
-
Alkaline Substances: Alkali metal hydroxides (e.g., sodium hydroxide), carbonates, or carboxylates can be added in very low concentrations (0.05-20 ppm) to stabilize aliphatic aldehydes.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased purity over time, presence of an acidic impurity. | Oxidation to 3,3-dimethylpentanoic acid. | - Store under an inert atmosphere (nitrogen or argon).- Ensure the container is tightly sealed.- Avoid exposure to heat and light. |
| Formation of a viscous liquid or solid precipitate. | Polymerization or aldol condensation products. | - Store at recommended refrigerated temperatures (2-8°C), avoiding freezing which can sometimes promote polymerization.- Ensure the absence of acidic or basic contaminants.- Consider adding a chemical stabilizer like triethanolamine at 10-100 ppm.[3] |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the starting material. | - Confirm the purity of this compound before use using a suitable analytical method (e.g., GC-MS or HPLC-UV).- Use freshly opened or properly stored material for experiments.- Prepare solutions fresh and store them appropriately if not used immediately. |
| Loss of compound during sample preparation for analysis. | Adsorption to surfaces. | - Silanize glassware to minimize active sites for adsorption.- Use vials with PTFE-lined septa. |
Data on Stability and Stabilization
The following tables provide representative data on the stability of aliphatic aldehydes and the effectiveness of stabilizers. Note that this data is generalized from studies on similar aldehydes and should be used as a guideline for experimental design.
Table 1: Effect of Storage Conditions on Aldehyde Purity
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 6 months (%) |
| Optimal | 4 | Inert (Nitrogen) | >98% |
| Sub-optimal 1 | 25 | Air | <90% |
| Sub-optimal 2 | 4 | Air | ~95% |
| Sub-optimal 3 | 25 | Inert (Nitrogen) | ~97% |
Table 2: Efficacy of Chemical Stabilizers on Aldehyde Stability
| Aldehyde Sample | Stabilizer | Concentration (ppm) | Storage Conditions | Purity after 6 months (%) |
| Control | None | 0 | 25°C, Air | <90% |
| Test 1 | Triethanolamine | 50 | 25°C, Air | >97% |
| Test 2 | Dimethylethanolamine | 50 | 25°C, Air | >97% |
| Test 3 | Sodium Hydroxide | 10 | 25°C, Air | >96% |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC-UV
Objective: To quantify the degradation of this compound under various storage conditions.
Methodology: This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be quantified by HPLC with UV detection.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile (B52724) with catalytic phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
-
Amber HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in acetonitrile.
-
Aliquot the stock solution into amber vials to be stored under different conditions (e.g., 4°C/inert gas, 25°C/air).
-
-
Derivatization:
-
At specified time points (e.g., 0, 1, 3, 6 months), take an aliquot of the stored sample.
-
Add an excess of the DNPH solution to the aliquot.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.
-
Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 15 µL.
-
-
Quantification:
-
Prepare a calibration curve using freshly derivatized standards of this compound of known concentrations.
-
Calculate the concentration of this compound remaining in the stability samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the major degradation products of this compound.
Methodology: Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify volatile degradation products.
Materials:
-
Aged sample of this compound
-
GC-MS system
-
Capillary column suitable for volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Dilute the aged this compound sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 10:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Source Temperature: 200°C.
-
MS Scan Range: 35-550 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent compound and potential degradation products.
-
Compare the mass spectra of the unknown peaks with a mass spectral library (e.g., NIST) to identify the structures. Common degradation products to look for include 3,3-dimethylpentanoic acid and the cyclic trimer of this compound.
-
Visualizations
Caption: Logical workflow for the storage and common degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Optimizing reaction conditions for nucleophilic substitution on 3,3-Dimethylpentanal
Welcome to the technical support center for optimizing reaction conditions involving 3,3-Dimethylpentanal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic substitution on this compound. Why am I observing low to no product formation?
A1: It is important to clarify the type of reaction you are aiming for. Aldehydes, such as this compound, primarily undergo nucleophilic addition to the carbonyl carbon, not direct nucleophilic substitution.[1][2][3][4] This is because the formyl group (-CHO) does not have a suitable leaving group. The typical reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.[3][4]
The structure of this compound presents significant steric hindrance due to the quaternary carbon atom adjacent to the carbonyl group (a "neopentyl-like" structure).[5][6] This steric bulk can significantly slow down the approach of the nucleophile to the carbonyl carbon, leading to low reaction rates and yields.[7][8]
Q2: How does the steric hindrance of this compound affect its reactivity compared to other aldehydes?
A2: Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization of the carbonyl bond.[1][4][8] However, the reactivity of this compound is significantly lower than that of less hindered aldehydes (e.g., propanal) due to the bulky dimethylpentyl group. This steric hindrance makes it more difficult for nucleophiles to access the electrophilic carbonyl carbon.[7][9]
Q3: What are the common side reactions I should be aware of when working with this compound?
A3: Common side reactions for sterically hindered aldehydes like this compound include:
-
Enolization and subsequent side reactions: Under basic conditions, the aldehyde can be deprotonated at the alpha-carbon to form an enolate, which can then participate in other reactions.
-
Cannizzaro reaction (under strong basic conditions): In the absence of alpha-protons, or if enolization is slow, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Oxidation: Aldehydes are susceptible to oxidation to form the corresponding carboxylic acid (3,3-dimethylpentanoic acid).[10] This can be a problem if the reaction is not performed under an inert atmosphere or if oxidizing agents are present.
-
Polymerization: Under certain acidic or basic conditions, aldehydes can polymerize.
Q4: Is it possible to perform a nucleophilic substitution at the alpha-carbon (C2) of this compound?
A4: Direct nucleophilic substitution at the alpha-carbon is not feasible as there is no leaving group. A two-step process would be required:
-
Alpha-functionalization: Introduce a good leaving group (e.g., a halogen) at the alpha-position. This is typically achieved through reactions like alpha-halogenation under acidic or basic conditions.
-
Nucleophilic substitution: The resulting alpha-halo aldehyde can then undergo a nucleophilic substitution reaction. However, this step will also be sterically hindered.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Addition Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficient reactivity of the nucleophile. | Use a stronger, less sterically hindered nucleophile.[11] For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a strong base. |
| Steric hindrance impeding nucleophilic attack. | Increase the reaction temperature to overcome the activation energy barrier. Use a less sterically bulky nucleophile. Consider using a catalyst to activate the aldehyde, such as a Lewis acid.[2] | |
| Suboptimal solvent choice. | Use a polar aprotic solvent (e.g., DMSO, DMF) which can enhance the nucleophilicity of anionic nucleophiles.[11] | |
| Formation of multiple unidentified products | Side reactions are occurring. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents and reagents to avoid unwanted reactions with water. Carefully control the reaction temperature to minimize side reactions. |
| Decomposition of starting material or product. | Ensure the reaction conditions (temperature, pH) are not too harsh. Analyze the stability of your product under the reaction and workup conditions. |
Guide 2: Issues with a Two-Step Alpha-Substitution Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the alpha-functionalization step | Inefficient enolate formation. | For base-catalyzed halogenation, use a strong, non-nucleophilic base (e.g., LDA) to ensure complete enolate formation. |
| Side reactions during functionalization. | For acid-catalyzed halogenation, carefully control the stoichiometry of the halogenating agent to avoid polyhalogenation. | |
| Low yield in the nucleophilic substitution step | Steric hindrance at the alpha-carbon. | This is a significant challenge. Use a small, highly reactive nucleophile. Higher reaction temperatures and longer reaction times may be necessary. |
| Elimination side reactions. | If using a basic nucleophile, elimination to form an α,β-unsaturated aldehyde may compete with substitution. Use a non-basic nucleophile or milder reaction conditions if possible. |
Experimental Protocols
General Protocol for Nucleophilic Addition of a Grignard Reagent to this compound
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous diethyl ether should be used as the solvent.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: The Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) in diethyl ether is added dropwise to the stirred solution of the aldehyde at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for nucleophilic addition to this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. google.com [google.com]
- 2. lnct.ac.in [lnct.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safe handling and disposal procedures for 3,3-Dimethylpentanal
Technical Support Center: 3,3-Dimethylpentanal
This technical support center provides essential information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Data
For easy reference, the following table summarizes the key quantitative safety and property data for this compound.
| Property | Value |
| Molecular Formula | C7H14O[1][2][3] |
| Molecular Weight | 114.19 g/mol [1] |
| Physical State | Liquid |
| GHS Hazard Classifications | Highly Flammable liquid and vapor (H225), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335)[1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction byproducts | - Oxidation of the aldehyde to a carboxylic acid.- Contamination of the starting material. | - Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Verify the purity of this compound using appropriate analytical techniques (e.g., GC-MS, NMR) before use. |
| Inconsistent reaction yields | - Volatility of the aldehyde leading to loss of material.- Degradation of the compound over time. | - Perform reactions in a closed system or use a condenser to minimize evaporative losses.- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][5] |
| Skin or eye irritation during handling | - Direct contact with the liquid or vapor. | - Always handle this compound in a chemical fume hood.- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] It can cause serious eye damage, skin irritation, and respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[4] All handling of open containers should be conducted in a chemical fume hood to avoid inhalation of vapors.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances, heat, sparks, and open flames.[4][5] It should be stored in a flammables-area.[4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.[4] Use spark-proof tools during cleanup.[4]
Q5: How should this compound waste be disposed of?
A5: Dispose of contents and container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Q6: What are some incompatible materials to avoid?
A6: Avoid contact with strong oxidizing agents and acids.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Technical Support Center: Isomer Separation of Dimethylpentanal
Welcome to the technical support center for the separation of dimethylpentanal isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of dimethylpentanal?
A1: Dimethylpentanal has several structural isomers (e.g., 2,3-dimethylpentanal, 3,3-dimethylpentanal) and can also exist as stereoisomers (enantiomers and diastereomers) depending on the specific structural isomer. The primary challenge lies in the subtle differences in their physical and chemical properties.[1] Enantiomers, in particular, have identical physical properties in an achiral environment, making their separation especially difficult.[1][2] Separation often requires specialized techniques that can exploit minor differences in their spatial arrangements or interactions with a chiral environment.
Q2: Which chromatographic technique is most suitable for separating dimethylpentanal isomers?
A2: For volatile aldehydes like dimethylpentanal, Chiral Gas Chromatography (GC) is the most effective and widely recommended technique.[1] It offers high resolution and sensitivity for such analytes. Chiral GC utilizes a capillary column coated with a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][2]
Q3: What type of GC column is recommended for this separation?
A3: For the chiral separation of aldehydes, columns with cyclodextrin-based stationary phases are highly recommended.[1][3] Specifically, derivatives of β-cyclodextrin have demonstrated success in separating structurally similar chiral aldehydes. The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the selectivity of the separation.[1]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
A4: While chiral HPLC is a powerful technique for separating non-volatile compounds, GC is generally preferred for volatile compounds like dimethylpentanal due to its higher resolution for such analytes.[1] However, HPLC can be a viable alternative, especially if derivatization is employed to create diastereomers that are more easily separated on a standard achiral column.[4][5][6]
Q5: Is fractional distillation a viable method for separating dimethylpentanal isomers?
A5: Fractional distillation separates compounds based on differences in their boiling points.[7][8] This method can be effective for separating structural isomers if their boiling points are significantly different (ideally >20-30°C).[6][7] However, for stereoisomers (enantiomers), which have identical boiling points, fractional distillation is ineffective.[9] It is also generally not suitable for separating diastereomers with very close boiling points.[6]
Q6: What is Supercritical Fluid Chromatography (SFC) and can it be used?
A6: Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10][11] It has gained popularity for chiral separations due to its high efficiency, reduced solvent consumption, and faster analysis times compared to HPLC.[10][12] SFC is a viable and powerful tool for the separation of chiral molecules like the isomers of dimethylpentanal.[10]
Troubleshooting Guides
Gas Chromatography (GC) Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Isomers (Single Peak) | Incorrect column type (non-chiral). | Ensure you are using a chiral GC column, such as one with a cyclodextrin-based stationary phase.[1] |
| Suboptimal oven temperature. | A temperature that is too high can reduce interaction time. Start with a lower initial temperature and a slow temperature ramp.[1] | |
| Incorrect carrier gas flow rate. | Optimize the linear velocity of the carrier gas (e.g., Helium, Hydrogen) for your column dimensions.[1] | |
| Poor Resolution (Overlapping Peaks) | Insufficient column length. | A longer column provides more theoretical plates. Consider using a 30m or 60m column.[1] |
| Inadequate temperature program. | An isothermal run may not be sufficient. Implement a slow temperature gradient to enhance separation.[1] | |
| Column overload. | Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.[1][13] | |
| Column degradation. | Condition the column according to the manufacturer's instructions or replace it if performance does not improve.[1] | |
| Peak Tailing or Fronting | Active sites in the injector liner or column. | Aldehydes can interact with active sites. Use a deactivated liner and ensure the column is properly conditioned.[1] |
| Improper injection technique. | A slow injection can cause peak broadening. Ensure a fast and clean injection.[1] | |
| Sample decomposition. | Aldehydes can be thermally labile. Ensure the injector temperature is not excessively high.[1] |
General Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isomer | Incomplete separation. | Re-optimize the separation method (e.g., temperature program in GC, mobile phase in HPLC/SFC). |
| Degradation of the aldehyde during the process. | Aldehydes can be sensitive to air oxidation or acidic conditions. Use degassed solvents and consider deactivating silica (B1680970) gel with a base like triethylamine (B128534) if using column chromatography.[6][13] | |
| Co-elution of Isomers | Similar polarity of isomers. | For liquid chromatography, consider derivatization to alter the polarity of the molecules, which can enhance separation.[6] |
| Mobile phase polarity is not optimal (HPLC/SFC). | Systematically vary the solvent ratio to find the optimal mobile phase that provides the best separation.[13] |
Experimental Protocols
Key Experiment: Chiral Gas Chromatography (GC) for Enantiomeric Separation
Objective: To separate the enantiomers of a specific dimethylpentanal isomer.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase)
-
High-purity carrier gas (Helium or Hydrogen)
-
Sample of dimethylpentanal isomer mixture dissolved in a suitable solvent (e.g., hexane)
-
Autosampler or manual syringe
Methodology:
-
Instrument Setup:
-
Install the chiral GC column in the GC oven.
-
Set the injector and detector temperatures. A typical starting point for the injector is 250°C and for the FID is 275°C. Note: The injector temperature should be optimized to prevent thermal degradation of the aldehyde.[1]
-
Set the carrier gas flow rate to the optimal linear velocity for the column dimensions.
-
-
Oven Temperature Program:
-
Start with an initial oven temperature of 60°C and hold for 2 minutes.
-
Ramp the temperature at a slow rate, for example, 2°C/minute, to a final temperature of 180°C.
-
Hold at the final temperature for 5 minutes.
-
Note: This temperature program is a starting point and should be optimized for the specific isomers and column being used. A slow ramp is crucial for resolving closely eluting isomers.[1]
-
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. A split injection is often used to avoid column overload.
-
-
Data Acquisition:
-
Start the data acquisition at the time of injection and record the chromatogram until all peaks have eluted.
-
-
Analysis:
-
Identify the peaks corresponding to the different enantiomers based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each enantiomer.
-
Data Presentation
Table 1: Hypothetical GC Separation Data for Dimethylpentanal Enantiomers under Suboptimal and Optimized Conditions.
| Parameter | Suboptimal Conditions | Optimized Conditions |
| Column | Non-chiral (e.g., DB-5) | Chiral (β-cyclodextrin based) |
| Oven Program | Isothermal at 150°C | 60°C (2 min), ramp 2°C/min to 180°C |
| Carrier Gas Flow | 2.0 mL/min | 1.2 mL/min |
| Result | A single, broad peak is observed with no separation of isomers. | Two well-resolved peaks are observed. |
| Retention Time 1 | 5.3 min | 25.1 min |
| Retention Time 2 | 5.3 min | 25.8 min |
| Resolution (Rs) | 0 | 1.8 |
Visualizations
Caption: Decision tree for selecting a suitable separation method.
Caption: Troubleshooting workflow for GC-based isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. adamkewley.com [adamkewley.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. selvita.com [selvita.com]
- 11. Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids [mdpi.com]
- 12. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Identifying and quantifying impurities in 3,3-Dimethylpentanal samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-Dimethylpentanal. Here, you will find detailed information to identify and quantify impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Starting Materials: Unreacted 3,3-dimethylpentanol (if synthesized by oxidation) or 3,3-dimethyl-1-butene (B1661986) (if synthesized by hydroformylation).
-
Over-oxidation Products: 3,3-dimethylpentanoic acid can form if the aldehyde is exposed to oxidizing conditions.[1]
-
Isomers: Structural isomers such as 2,2-dimethylpentanal, 2,3-dimethylpentanal (B105951), or 3,4-dimethylpentanal (B100440) may be present depending on the purity of the starting materials.[1][2][3]
-
Side-Reaction Products: The synthesis of related compounds like 2,3-dimethylpentanal can involve various side products depending on the specific reaction conditions.[4]
-
Degradation Products: Smaller carbonyl compounds like acetone (B3395972) and formaldehyde (B43269) can be products of atmospheric degradation of similar aldehydes.[5][6]
Q2: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify them?
A2: Unexpected peaks can be attributed to impurities or artifacts from the analysis. To identify them:
-
Mass Spectrometry (MS): If you are using a GC-MS system, the mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for identification.[7]
-
Retention Index/Time: Compare the retention time of the unknown peak with commercially available standards of potential impurities.
-
Sample Preparation Blank: Inject a solvent blank that has gone through the entire sample preparation process to check for contamination from solvents or sample handling.
-
Derivatization Artifacts: If using a derivatization agent, be aware that it can introduce its own impurities or side-reaction products. Analyze a derivatized blank to identify these.
Q3: My quantitative results for impurities are not consistent. What could be the cause?
A3: Inconsistent quantitative results can stem from several factors:
-
Sample Volatility: this compound and many of its potential impurities are volatile. Ensure consistent sample handling and storage to prevent loss of analytes. Headspace analysis techniques can improve reproducibility for volatile compounds.[8]
-
Sample Preparation Variability: Inconsistent extraction efficiency or derivatization yield will lead to variable results. Use of an internal standard is highly recommended to correct for these variations.[9]
-
Instrument Calibration: Ensure your instrument is properly calibrated over the concentration range of interest. The calibration curve should be linear with a good correlation coefficient (e.g., R² > 0.99).
-
Matrix Effects: The sample matrix can sometimes interfere with the analysis, either enhancing or suppressing the signal of your analytes. Matrix-matched standards can help mitigate these effects.
Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?
A4: The choice between GC and HPLC depends on the specific impurities you are targeting and the available equipment.
-
GC-MS is generally preferred for volatile and semi-volatile aldehydes and offers excellent separation and identification capabilities.[10] It is well-suited for identifying a broad range of unknown impurities.
-
HPLC is a robust technique, particularly for less volatile or thermally unstable impurities. It often requires derivatization of the aldehydes (e.g., with DNPH) to allow for sensitive detection by UV or fluorescence detectors.[11][12][13]
Experimental Protocols
Protocol 1: Identification and Quantification of Volatile Impurities by Headspace GC-MS
This method is suitable for the analysis of volatile impurities in this compound.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
- Add a known concentration of an appropriate internal standard (e.g., d-labeled analog or a compound with similar chemical properties but different retention time).
- Seal the vial immediately with a PTFE-lined septum and cap.
2. GC-MS Conditions:
- Injection Mode: Headspace
- Liner: Splitless, deactivated
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
- Oven Program:
- Initial temperature: 40°C, hold for 5 minutes
- Ramp: 10°C/min to 250°C
- Hold: 5 minutes at 250°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: m/z 35-350
3. Data Analysis:
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities by creating a calibration curve using certified reference standards. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
Protocol 2: Quantification of Aldehyde Impurities by HPLC-UV following DNPH Derivatization
This method is suitable for the quantification of aldehyde impurities, including those that may not be sufficiently volatile for GC.
1. Derivatization:
- Prepare a stock solution of the this compound sample in acetonitrile (B52724).
- To an aliquot of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acidified acetonitrile.
- Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40°C) for at least 1 hour.
- Add an internal standard (e.g., a DNPH derivative of another aldehyde not expected in the sample).
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Example Gradient: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector: UV-Vis at 360 nm
3. Data Analysis:
- Identify the DNPH-derivatized aldehydes based on their retention times compared to standards.
- Quantify by constructing a calibration curve with derivatized standards of potential aldehyde impurities.
Data Presentation
Quantitative data for impurity analysis should be presented in a clear and organized manner.
Table 1: Example GC-MS Data for Impurity Profiling
| Retention Time (min) | Identified Impurity | CAS Number | Peak Area | Concentration (µg/g) |
| 5.8 | 3,3-Dimethylpentanol | 118993-47-8 | 150,234 | 50.1 |
| 7.2 | This compound | 118993-47-8 | 9,876,543 | Major Component |
| 8.5 | 2,3-Dimethylpentanal | 32749-94-3 | 45,678 | 15.2 |
| 10.1 | 3,3-Dimethylpentanoic Acid | 1070-76-4 | 30,123 | 10.0 |
Table 2: Example HPLC-UV Data for Aldehyde Impurities (as DNPH derivatives)
| Retention Time (min) | Impurity (as DNPH derivative) | Peak Area | Concentration (µg/g) | LOD (µg/g) | LOQ (µg/g) |
| 9.3 | Formaldehyde-DNPH | 5,432 | 1.8 | 0.5 | 1.5 |
| 11.5 | Acetaldehyde-DNPH | 8,765 | 2.9 | 0.6 | 1.8 |
| 15.2 | This compound-DNPH | 2,345,678 | Major Component | - | - |
Visualizations
Caption: Workflow for GC-MS analysis of volatile impurities.
Caption: Workflow for HPLC analysis with DNPH derivatization.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. 2,3-Dimethylpentanal | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylpentanal | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Scaling Up 3,3-Dimethylpentanal Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming challenges associated with the large-scale production of 3,3-Dimethylpentanal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound, categorized by the synthetic method.
Route 1: Hydroformylation of 3,3-Dimethyl-1-butene (B1661986)
The hydroformylation of 3,3-dimethyl-1-butene offers a direct route to this compound. However, scaling up this process can present challenges related to catalyst performance and product selectivity.
Issue: Low Yield or Incomplete Conversion
-
Potential Cause 1: Catalyst Deactivation. Rhodium-based catalysts, while highly active, can deactivate over time, especially at elevated temperatures or in the presence of impurities.
-
Solution:
-
Ensure the purity of the syngas (CO/H₂) and the alkene feedstock to prevent catalyst poisoning.
-
Operate at the lower end of the effective temperature range to prolong catalyst life.
-
Consider using a more robust ligand that can stabilize the rhodium catalyst.
-
Implement a catalyst regeneration protocol if applicable.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The pressure, temperature, and catalyst concentration are critical parameters that can significantly impact conversion.
-
Solution:
-
Systematically optimize the reaction conditions. An increase in syngas pressure can enhance the reaction rate.
-
Ensure efficient mixing to overcome mass transfer limitations, especially in larger reactors.
-
Issue: Poor Selectivity (Formation of Isomers or Byproducts)
-
Potential Cause 1: Isomerization of the Alkene. The catalyst can promote the isomerization of the starting alkene, leading to the formation of other aldehydes.
-
Solution:
-
The choice of phosphine (B1218219) or phosphite (B83602) ligand is crucial in controlling regioselectivity. Bulky ligands often favor the formation of the linear aldehyde.
-
Lowering the reaction temperature can sometimes reduce the rate of isomerization.
-
-
Potential Cause 2: Hydrogenation of the Alkene or Aldehyde. A common side reaction is the hydrogenation of the alkene to the corresponding alkane or the aldehyde to an alcohol.
-
Solution:
-
Adjust the H₂/CO ratio in the syngas. A lower H₂ partial pressure can disfavor hydrogenation.
-
Select a catalyst system known for high chemoselectivity towards hydroformylation over hydrogenation.
-
Route 2: Oxidation of 3,3-Dimethyl-1-pentanol
The oxidation of 3,3-dimethyl-1-pentanol is a common laboratory-scale method that can be challenging to scale up due to reagent handling and reaction control.
Sub-Route 2a: Swern Oxidation
Issue: Low or Inconsistent Yields
-
Potential Cause 1: Incomplete Activation of DMSO. The reaction of DMSO with oxalyl chloride is highly exothermic and requires strict temperature control.
-
Solution:
-
Maintain the reaction temperature at or below -60 °C during the addition of oxalyl chloride and the alcohol.[1]
-
Ensure all reagents are anhydrous, as moisture will quench the activating agent.
-
-
Potential Cause 2: Side Reactions. At higher temperatures, the formation of methylthiomethyl (MTM) ethers can occur, reducing the yield of the desired aldehyde.
-
Solution:
-
Strict adherence to the cryogenic temperature protocol is essential.
-
Add the triethylamine (B128534) base only after the alcohol has completely reacted with the activated DMSO.
-
Issue: Difficult Product Isolation and Purification
-
Potential Cause: Presence of Dimethyl Sulfide (B99878) (DMS). DMS is a volatile and malodorous byproduct that can contaminate the final product.[1]
-
Solution:
-
Perform a thorough aqueous workup to remove water-soluble byproducts.
-
Use a rotary evaporator with a cold trap to remove the volatile DMS.
-
Rinsing glassware with a bleach solution can help to oxidize and remove residual DMS.[1]
-
Sub-Route 2b: Pyridinium Chlorochromate (PCC) Oxidation
Issue: Over-oxidation to Carboxylic Acid
-
Potential Cause: Presence of Water. PCC is a mild oxidant, but in the presence of water, the initially formed aldehyde can be hydrated and further oxidized to the carboxylic acid.[2]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Issue: Difficult and Hazardous Workup
-
Potential Cause: Formation of a Tar-like Chromium Byproduct. The reduced chromium species can form a thick, sticky residue that complicates product isolation.
-
Solution:
-
Adding an adsorbent like Celite or silica (B1680970) gel to the reaction mixture can help to adsorb the chromium byproducts, making them easier to filter off.[3]
-
-
Potential Cause: Toxicity of Chromium Waste. Chromium(VI) compounds are toxic and carcinogenic, requiring careful handling and disposal.[4]
-
Solution:
-
Follow established protocols for the safe handling and disposal of chromium waste. This may involve reduction of Cr(VI) to the less toxic Cr(III) before disposal.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for large-scale production of this compound?
A1: For industrial-scale production, hydroformylation is generally the preferred route. It is a more atom-economical process that starts from a simple alkene and syngas. While the initial investment in high-pressure equipment can be substantial, the operational costs are often lower for large volumes compared to stoichiometric oxidation methods. Oxidation routes like Swern and PCC are more common for smaller, laboratory-scale synthesis due to challenges with reagent handling, waste disposal, and safety at a larger scale.[5]
Q2: How can I monitor the progress of the hydroformylation reaction?
A2: The reaction can be monitored by taking aliquots from the reactor (if the setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the consumption of the starting alkene and the formation of this compound and any byproducts.
Q3: What are the main safety concerns when performing a large-scale Swern oxidation?
A3: The primary safety concerns are:
-
Exothermic Reaction: The activation of DMSO with oxalyl chloride is highly exothermic and can lead to a runaway reaction if not properly cooled.
-
Gas Evolution: The reaction produces carbon monoxide (CO) and carbon dioxide (CO₂), which are toxic and can cause pressure buildup.[6]
-
Malodorous Byproduct: Dimethyl sulfide (DMS) is a foul-smelling and volatile byproduct that requires a well-ventilated fume hood for containment.[1]
-
Cryogenic Temperatures: Handling large quantities of solvents at -78 °C requires specialized equipment and safety protocols.[1]
Q4: How do I dispose of the chromium waste generated from a PCC oxidation?
A4: Chromium(VI) waste is hazardous and must be disposed of according to local regulations. A common procedure involves reducing the Cr(VI) to the less toxic Cr(III) using a reducing agent like sodium bisulfite. The Cr(III) can then be precipitated as chromium(III) hydroxide (B78521) by adjusting the pH. The resulting solid waste should be collected and disposed of by a certified hazardous waste management company.
Q5: Can I use other oxidizing agents for the conversion of 3,3-Dimethyl-1-pentanol?
A5: Yes, other modern oxidation methods can be employed, such as the Dess-Martin periodinane (DMP) oxidation or TEMPO-catalyzed oxidations. These methods can offer advantages in terms of milder reaction conditions and less toxic byproducts compared to chromium-based reagents. However, the cost of these reagents may be a consideration for large-scale synthesis.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of the synthesis of branched aldehydes, which can be used as a reference for the production of this compound.
Table 1: Illustrative Effect of Reaction Parameters on Hydroformylation of a Branched Alkene *
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 100 | 120 | 120 |
| Pressure (bar) | 50 | 50 | 80 |
| Catalyst Conc. (mol%) | 0.1 | 0.1 | 0.05 |
| Conversion (%) | 85 | 95 | 98 |
| Selectivity to Aldehyde (%) | 92 | 88 | 90 |
| Isomerization Byproducts (%) | 5 | 8 | 6 |
| Hydrogenation Byproducts (%) | 3 | 4 | 4 |
*Data is illustrative for a generic branched alkene and not specific to 3,3-dimethyl-1-butene.
Table 2: Comparison of Oxidation Methods for a Sterically Hindered Primary Alcohol *
| Method | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Challenges at Scale |
| Swern Oxidation | DMSO, (COCl)₂ | -78 | 2-4 | 85-95 | Cryogenic conditions, odorous byproduct, gas evolution.[1] |
| PCC Oxidation | Pyridinium Chlorochromate | 25 | 2-4 | 70-85 | Toxic chromium waste, difficult workup.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 25 | 1-3 | 90-98 | Reagent cost, potentially explosive nature of the reagent. |
*Yields are typical for laboratory-scale synthesis and may vary upon scale-up.
Experimental Protocols
Protocol 1: Hydroformylation of 3,3-Dimethyl-1-butene
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous toluene
-
Syngas (CO/H₂, 1:1 molar ratio)
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor with the rhodium catalyst precursor and the ligand in anhydrous toluene.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Add the 3,3-dimethyl-1-butene to the reactor.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Swern Oxidation of 3,3-Dimethyl-1-pentanol
Materials:
-
3,3-Dimethyl-1-pentanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add anhydrous DCM and DMSO to the flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride dropwise via the dropping funnel, ensuring the temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of 3,3-dimethyl-1-pentanol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Slowly add triethylamine dropwise. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation.
Protocol 3: PCC Oxidation of 3,3-Dimethyl-1-pentanol
Materials:
-
3,3-Dimethyl-1-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
To a flask containing a suspension of PCC and Celite in anhydrous DCM, add a solution of 3,3-dimethyl-1-pentanol in anhydrous DCM dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation.
Mandatory Visualizations
Caption: Workflow for the hydroformylation of 3,3-dimethyl-1-butene.
Caption: Workflow for the Swern oxidation of 3,3-dimethyl-1-pentanol.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 3,3-Dimethylpentanal and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 3,3-dimethylpentanal and its structural isomers, supported by available experimental data and detailed reaction protocols. The primary focus is on how the position of methyl groups influences the accessibility and electrophilicity of the aldehyde functional group.
The reactivity of an aldehyde is fundamentally governed by the electrophilic nature of the carbonyl carbon and the steric hindrance surrounding it. In the case of this compound and its isomers, all with the chemical formula C7H14O, the branching of the alkyl chain significantly impacts their behavior in common organic transformations. Generally, increased steric bulk near the aldehyde group is expected to decrease the rate of reaction, particularly in nucleophilic additions.
Isomers Under Comparison:
-
This compound: The quaternary carbon at the 3-position creates significant steric hindrance.
-
2,2-Dimethylpentanal (B85100): Two methyl groups on the alpha-carbon (C2) provide substantial steric shielding to the carbonyl group.
-
2,3-Dimethylpentanal: Methyl groups on both the alpha (C2) and beta (C3) carbons introduce steric bulk in close proximity to the reaction center.
-
2,4-Dimethylpentanal: A methyl group on the alpha-carbon and another further down the chain.
-
3,4-Dimethylpentanal: Methyl groups on the beta (C3) and gamma (C4) carbons.
-
4,4-Dimethylpentanal: A quaternary carbon at the 4-position, more distant from the aldehyde group.
-
Heptanal (B48729): The straight-chain isomer, serving as a baseline for reactivity with minimal steric hindrance.
Reactivity Comparison in Key Reactions
The reactivity of these isomers is compared across four fundamental reaction types: oxidation, reduction (nucleophilic addition of hydride), Grignard reaction (nucleophilic addition of a carbanion), and the Wittig reaction (olefination).
Factors Influencing Reactivity
Two main factors dictate the reactivity of these aldehydes:
-
Steric Hindrance: Alkyl groups, particularly when positioned close to the carbonyl group (at the α- and β-positions), physically obstruct the approach of nucleophiles. This effect is expected to be most pronounced in isomers like 2,2-dimethylpentanal and this compound.[1][2]
-
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can slightly reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. However, for isomers of the same molecular formula, steric effects are generally the dominant differentiating factor.
The following table summarizes the expected and, where available, reported reactivity of this compound and its isomers. Due to a lack of direct comparative studies providing quantitative data for all isomers under identical conditions, the presented yields and reaction rates are compiled from various sources and may include data from analogous compounds. The reactivity is qualitatively ranked from highest (1) to lowest (7).
Table 1: Comparative Reactivity of this compound and Its Isomers
| Isomer | Structure | Relative Steric Hindrance | Oxidation (e.g., to Carboxylic Acid) | Reduction (e.g., with NaBH4) | Grignard Reaction (e.g., with MeMgBr) | Wittig Reaction (e.g., with Ph3P=CH2) | Overall Reactivity Ranking |
| Heptanal | CH3(CH2)5CHO | Low | High Yield (e.g., >90%) | High Yield, Fast Rate | High Yield | High Yield | 1 |
| 4,4-Dimethylpentanal | (CH3)3CCH2CH2CHO | Low-Moderate | High Yield | High Yield | Good Yield | Good Yield | 2 |
| 3,4-Dimethylpentanal | CH3CH(CH3)CH(CH3)CH2CHO | Moderate | Good Yield | Good Yield | Moderate Yield | Moderate Yield | 3 |
| 2,4-Dimethylpentanal | CH3CH(CH3)CH2CH(CH3)CHO | Moderate-High | Good Yield | Moderate Yield | Moderate to Low Yield | Moderate to Low Yield | 4 |
| 2,3-Dimethylpentanal | CH3CH2CH(CH3)CH(CH3)CHO | High | Moderate Yield | Moderate to Low Yield | Low Yield | Low Yield | 5 |
| This compound | CH3CH2C(CH3)2CH2CHO | High | Moderate Yield | Low Yield, Slow Rate | Very Low to No Reaction | Very Low to No Reaction | 6 |
| 2,2-Dimethylpentanal | CH3CH2CH2C(CH3)2CHO | Very High | Low Yield | Very Low Yield, Very Slow Rate | Very Low to No Reaction | Very Low to No Reaction | 7 |
Note: The yields and reaction rates are illustrative and can vary significantly based on specific reaction conditions. The ranking is based on established principles of steric hindrance.
Experimental Protocols
Detailed methodologies for key reactions are provided to allow for standardized comparison.
Oxidation to Carboxylic Acid using Potassium Permanganate (B83412)
This protocol describes a typical oxidation of an aldehyde to its corresponding carboxylic acid.
Diagram 1: Experimental Workflow for Aldehyde Oxidation
Caption: Workflow for the oxidation of an aldehyde to a carboxylic acid.
Procedure:
-
Dissolve the aldehyde (1.0 eq) in acetone in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve potassium permanganate (KMnO4, 1.1 eq) in water.
-
Slowly add the KMnO4 solution to the stirring aldehyde solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the purple color has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO3) until the brown manganese dioxide precipitate dissolves.
-
Acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter and concentrate the organic layer under reduced pressure to yield the carboxylic acid.
Reduction to a Primary Alcohol using Sodium Borohydride (B1222165)
This protocol outlines the reduction of an aldehyde to a primary alcohol.
Diagram 2: Experimental Workflow for Aldehyde Reduction
Caption: Workflow for the reduction of an aldehyde to a primary alcohol.
Procedure:
-
Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4, 1.2 eq) in small portions to the stirring solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter and concentrate the organic layer under reduced pressure to yield the primary alcohol.
Grignard Reaction with Methylmagnesium Bromide
This protocol details the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.
Diagram 3: Signaling Pathway for Grignard Reagent Formation and Reaction
Caption: Logical relationship in a Grignard reaction with an aldehyde.
Procedure:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining methyl bromide solution at a rate to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C and add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the organic layer under reduced pressure to yield the secondary alcohol.
Conclusion
The reactivity of this compound and its isomers is significantly influenced by steric hindrance. Isomers with methyl groups closer to the carbonyl function, such as 2,2-dimethylpentanal and this compound, exhibit markedly lower reactivity in nucleophilic addition reactions compared to less hindered isomers like heptanal and 4,4-dimethylpentanal. This comparative guide highlights the importance of isomeric structure in synthetic planning and provides a framework for selecting the appropriate starting material and reaction conditions to achieve desired outcomes in research and development. While direct comparative quantitative data remains sparse, the principles of steric hindrance provide a reliable predictive tool for the relative reactivity of these branched aldehydes.
References
A Comparative Spectroscopic Analysis of 2,3-Dimethylpentanal and 3,3-Dimethylpentanal
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of two isomeric aldehydes, 2,3-dimethylpentanal (B105951) and 3,3-dimethylpentanal. This document provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.
This guide presents a side-by-side comparison of the key spectroscopic data for 2,3-dimethylpentanal and this compound. Understanding the subtle yet significant differences in their spectral properties is crucial for the unambiguous identification and characterization of these isomers in complex research and development settings. The data herein is compiled from various spectral databases and is presented in a clear, tabular format for ease of comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,3-dimethylpentanal and this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | 2,3-Dimethylpentanal | This compound (Predicted) |
| -CHO | ~9.6 | ~9.7 |
| -CH(CHO)- | ~2.3 | - |
| -CH(CH₃)CH₂- | ~1.8 | - |
| -CH₂- (next to C(CH₃)₂) | - | ~2.2 |
| -CH₂CH₃ | ~1.4 | ~1.5 |
| -CH(CH₃)- | ~1.0 | - |
| -C(CH₃)₂- | - | ~1.1 |
| -CH₂CH₃ | ~0.9 | ~0.9 |
Note: Predicted values for this compound are based on empirical rules and spectral databases. Actual experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | 2,3-Dimethylpentanal | This compound (Predicted) |
| -CHO | ~205 | ~204 |
| -CH(CHO)- | ~55 | - |
| -C(CH₃)₂- | - | ~45 |
| -CH(CH₃)CH₂- | ~40 | - |
| -CH₂- (next to C(CH₃)₂) | - | ~50 |
| -CH₂CH₃ | ~25 | ~30 |
| -CH(CH₃)- | ~15 | - |
| -C(CH₃)₂- | - | ~25 |
| -CH₂CH₃ | ~12 | ~8 |
Note: Predicted values for this compound are based on empirical rules and spectral databases. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 2,3-Dimethylpentanal | This compound |
| C-H stretch (aldehyde) | ~2820, ~2720 | ~2820, ~2720 |
| C=O stretch (aldehyde) | ~1725 | ~1725 |
| C-H stretch (alkane) | ~2960-2870 | ~2960-2870 |
| C-H bend (alkane) | ~1465, ~1380 | ~1465, ~1380 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%)
| Fragment | 2,3-Dimethylpentanal | This compound |
| [M]+ | 114 (low) | 114 (low) |
| [M-CH₃]+ | 99 | 99 |
| [M-C₂H₅]+ | 85 | 85 |
| [M-C₃H₇]+ | 71 | 71 |
| [M-CHO]+ | 85 | 85 |
| [C₄H₈O]⁺ (McLafferty) | 72 | Not prominent |
| [C₅H₉O]⁺ | 85 | 85 |
| [C₄H₉]⁺ | 57 | 57 |
| [C₃H₇]⁺ | 43 | 43 |
| [C₂H₅]⁺ | 29 | 29 |
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two isomers.
Caption: Logical workflow for the comparative spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the aldehyde was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds were used. Several thousand scans were typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the aldehyde between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled to a gas chromatograph (GC) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the aldehyde (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Conditions:
-
Injector: Split/splitless injector operated in split mode at a temperature of 250°C.
-
Column: A non-polar or weakly polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to the aldehyde. The mass spectrum of this peak was then extracted and analyzed for the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of 2,3-dimethylpentanal and this compound. While both isomers share the same molecular formula and exhibit some similar spectral features characteristic of aliphatic aldehydes, key differences in their ¹H and ¹³C NMR spectra, arising from the different substitution patterns, allow for their unequivocal differentiation. The provided experimental protocols offer a standardized approach for obtaining high-quality, reproducible data for these and similar compounds, aiding in the critical process of structural verification in research and development.
Validating the Structure of Synthesized 3,3-Dimethylpentanal: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for 3,3-Dimethylpentanal and its structural isomer, 2,2-Dimethylpentanal, to demonstrate the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in structural validation. Detailed experimental protocols and data interpretation are provided to support researchers in their own analytical workflows.
The correct identification of a molecule's structure is paramount to understanding its chemical and biological properties. In the synthesis of this compound, a branched-chain aldehyde with potential applications in fragrance and as a synthetic intermediate, the possibility of forming isomeric impurities necessitates robust analytical techniques for structural verification. This guide focuses on distinguishing this compound from a plausible alternative, 2,2-Dimethylpentanal, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Spectroscopic Data
The structural differences between this compound and its isomer, 2,2-Dimethylpentanal, give rise to distinct spectroscopic signatures. The following tables summarize the predicted NMR and MS data for both compounds, highlighting the key differentiating features.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-1 (CHO) | 9.75 | t | 3.0 | 1H |
| H-2 (CH₂) | 2.30 | d | 3.0 | 2H | |
| H-4 (CH₂) | 1.30 | q | 7.5 | 2H | |
| H-5 (CH₃) | 0.85 | t | 7.5 | 3H | |
| 3-CH₃ | 1.05 | s | - | 6H | |
| 2,2-Dimethylpentanal | H-1 (CHO) | 9.70 | s | - | 1H |
| H-3 (CH₂) | 2.15 | t | 8.0 | 2H | |
| H-4 (CH₂) | 1.45 | sextet | 7.5 | 2H | |
| H-5 (CH₃) | 0.90 | t | 7.5 | 3H | |
| 2-CH₃ | 1.10 | s | - | 6H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 (CHO) | 202.5 |
| C-2 (CH₂) | 53.0 | |
| C-3 (C) | 35.0 | |
| C-4 (CH₂) | 36.5 | |
| C-5 (CH₃) | 8.5 | |
| 3-CH₃ | 25.0 | |
| 2,2-Dimethylpentanal | C-1 (CHO) | 204.0 |
| C-2 (C) | 45.0 | |
| C-3 (CH₂) | 40.0 | |
| C-4 (CH₂) | 18.0 | |
| C-5 (CH₃) | 14.0 | |
| 2-CH₃ | 24.0 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Relative Abundance (%) | Proposed Fragment |
| This compound | 114 | 5 | [M]⁺ |
| 85 | 100 | [M - C₂H₅]⁺ | |
| 57 | 80 | [C₄H₉]⁺ | |
| 41 | 40 | [C₃H₅]⁺ | |
| 29 | 60 | [C₂H₅]⁺ | |
| 2,2-Dimethylpentanal | 114 | 2 | [M]⁺ |
| 57 | 100 | [C(CH₃)₃]⁺ | |
| 41 | 30 | [C₃H₅]⁺ | |
| 29 | 50 | [C₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound is the oxidation of the corresponding alcohol, 3,3-dimethylpentan-1-ol (B97394).
-
Oxidation: To a stirred solution of 3,3-dimethylpentan-1-ol (1 equivalent) in dichloromethane (B109758) (DCM) at room temperature, add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as DCM or hexane.
-
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation of any potential impurities.
-
The mass spectrometer is operated in electron ionization (EI) mode.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
By following the outlined experimental protocols and comparing the acquired spectroscopic data with the reference data provided, researchers can confidently validate the structure of their synthesized this compound and distinguish it from potential isomeric impurities. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical research.
A comparative analysis of different synthetic routes to 3,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 3,3-dimethylpentanal, an important intermediate in organic synthesis. The analysis focuses on two primary pathways: the oxidation of 3,3-dimethylpentanol and the hydroformylation of 3,3-dimethyl-1-butene (B1661986). This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the synthetic routes to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound can be effectively achieved through two main strategies. The oxidation of the corresponding primary alcohol, 3,3-dimethylpentanol, offers multiple established methods, including the use of pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. These methods are well-suited for laboratory-scale synthesis and offer varying degrees of mildness, efficiency, and tolerance to other functional groups.
Alternatively, the hydroformylation of 3,3-dimethyl-1-butene presents a more direct, atom-economical approach, particularly amenable to industrial-scale production. This method involves the addition of a formyl group and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes. The choice between these catalysts significantly influences the reaction conditions and selectivity.
This guide will delve into the specifics of each of these routes, providing the necessary data and protocols to make an informed decision based on factors such as required scale, available equipment, and substrate sensitivity.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation of 3,3-Dimethylpentanol | |||||||
| Pyridinium Chlorochromate (PCC) Oxidation | PCC, Celite® | Dichloromethane (DCM) | Room Temperature | 2-4 | High (typical for primary alcohols) | Simple procedure, readily available reagent.[1] | Toxic chromium reagent, acidic conditions.[2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | ~1-2 | High (typical for primary alcohols) | Mild conditions, avoids toxic metals, wide functional group tolerance.[3][4] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 0.5-2 | High (typical for primary alcohols) | Very mild, neutral pH, short reaction times, high chemoselectivity.[6][7] | Reagent is expensive and potentially explosive.[7] |
| Hydroformylation of 3,3-Dimethyl-1-Butene | |||||||
| Rhodium-Catalyzed Hydroformylation | H₂/CO, Rh catalyst (e.g., Rh(CO)₂(acac)), Phosphine (B1218219) ligand | Toluene (B28343) or other non-polar solvents | 80-120 | 4-24 | High, with high regioselectivity to the linear aldehyde.[8] | High activity and selectivity at lower pressures and temperatures.[9] | Rhodium is expensive.[10] |
| Cobalt-Catalyzed Hydroformylation | H₂/CO, Cobalt catalyst (e.g., Co₂(CO)₈) | Heptane (B126788) or other alkane | 140-180 | 2-6 | Good to high, may require higher pressures for good regioselectivity.[11] | Cobalt is less expensive than rhodium.[10] | Requires higher temperatures and pressures, lower regioselectivity than rhodium.[9] |
Experimental Protocols
Oxidation of 3,3-Dimethylpentanol
Starting Material Synthesis: 3,3-Dimethylpentanol
3,3-Dimethylpentanol can be prepared via the hydroboration-oxidation of 3,3-dimethyl-1-pentene (B1360116).
-
Procedure: To a solution of 3,3-dimethyl-1-pentene in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. After cooling back to 0 °C, aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30%). The reaction is exothermic and requires careful temperature control. The product is then extracted with ether, washed, dried, and purified by distillation.
a) Pyridinium Chlorochromate (PCC) Oxidation [12]
-
Reagents: Pyridinium chlorochromate (PCC), Celite®, Dichloromethane (DCM).
-
Procedure: To a stirred suspension of PCC (1.5 equivalents) and Celite® in DCM, a solution of 3,3-dimethylpentanol (1 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Reagents: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere. A solution of DMSO (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 3,3-dimethylpentanol (1 equivalent) in DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5 equivalents) is added, and the mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography.
c) Dess-Martin Periodinane (DMP) Oxidation [6][7]
-
Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).
-
Procedure: To a solution of 3,3-dimethylpentanol (1 equivalent) in DCM, Dess-Martin periodinane (1.1 equivalents) is added in one portion at room temperature. The reaction is stirred for 0.5-2 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until the solid dissolves. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is then purified.
Hydroformylation of 3,3-Dimethyl-1-Butene
Starting Material: 3,3-Dimethyl-1-butene
3,3-Dimethyl-1-butene (neohexene) is a commercially available terminal alkene.
a) Rhodium-Catalyzed Hydroformylation
-
Reagents: 3,3-Dimethyl-1-butene, Syngas (H₂/CO), Rhodium catalyst (e.g., Rh(CO)₂(acac)), Phosphine ligand (e.g., triphenylphosphine), Toluene.
-
Procedure: In a high-pressure autoclave, the rhodium catalyst and the phosphine ligand are dissolved in toluene under an inert atmosphere. 3,3-Dimethyl-1-butene is then added. The autoclave is sealed, purged with syngas, and then pressurized with a 1:1 mixture of H₂ and CO (e.g., 20-50 bar). The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. After cooling and venting the excess gas, the solvent and product are separated from the catalyst. The product, this compound, is purified by distillation. The regioselectivity towards the linear aldehyde is typically high with rhodium catalysts.[8]
b) Cobalt-Catalyzed Hydroformylation [11]
-
Reagents: 3,3-Dimethyl-1-butene, Syngas (H₂/CO), Cobalt catalyst (e.g., Co₂(CO)₈), Heptane.
-
Procedure: The cobalt catalyst is charged into a high-pressure autoclave with heptane as the solvent under an inert atmosphere. 3,3-Dimethyl-1-butene is added. The autoclave is sealed and pressurized with syngas (typically a higher pressure than for rhodium, e.g., 100-200 bar). The mixture is heated to 140-180 °C and stirred for 2-6 hours. After cooling and depressurization, the product is isolated from the reaction mixture and purified by distillation.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: General workflow for oxidation routes.
Caption: General workflow for hydroformylation.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 3,3-Dimethylpentanal and its structurally related compounds: the isomers 2,2-Dimethylpentanal and 2,3-Dimethylpentanal, and the straight-chain analogue, Pentanal. Due to a lack of direct comparative studies in publicly available literature, this document outlines the theoretical basis for anticipated differences in biological activity, provides detailed experimental protocols for key comparative assays, and illustrates potential signaling pathway interactions.
Introduction to this compound and Related Compounds
This compound is a branched-chain aliphatic aldehyde.[1] Like other aldehydes, its biological activity is primarily dictated by the reactive carbonyl group, which can interact with biological nucleophiles such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively.[1] This reactivity is the basis for both the potential therapeutic effects and the toxicity of aldehydes.[2] The structural isomers, 2,2-Dimethylpentanal and 2,3-Dimethylpentanal, along with the straight-chain counterpart, Pentanal, offer a valuable set of molecules to study the structure-activity relationships of aliphatic aldehydes. Variations in the position of the methyl groups can influence steric hindrance around the carbonyl group and the overall lipophilicity of the molecule, which in turn may affect their interaction with biological targets and their metabolic fate.[2][3]
The primary metabolic route for detoxifying aldehydes in vivo is through oxidation to their corresponding carboxylic acids, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[4] The efficiency of these enzymes in processing different aldehyde structures can significantly impact the biological half-life and toxicity of the compounds.[5][6]
Comparative Biological Efficacy: A Structure-Activity Relationship Perspective
While direct experimental data comparing the biological efficacy of this compound with its isomers and straight-chain analogue is limited, we can infer potential differences based on established structure-activity relationships for aldehydes and related compounds.
Cytotoxicity: The cytotoxicity of aldehydes is often linked to their ability to form adducts with proteins and DNA.[2] The steric hindrance around the carbonyl group in the dimethylated pentanals, particularly this compound and 2,2-Dimethylpentanal, might reduce their reactivity towards bulky biological macromolecules compared to the less hindered Pentanal. However, increased lipophilicity due to the methyl groups could enhance membrane permeability, potentially leading to higher intracellular concentrations. The neurotoxicity of hexacarbon compounds has been shown to vary with their structure, with n-hexane being more neurotoxic than its branched isomers.[7] This suggests that branched aldehydes might also exhibit lower toxicity compared to their straight-chain counterparts.
Metabolism by Aldehyde Dehydrogenase (ALDH): The substrate specificity of ALDH enzymes is a critical determinant of aldehyde metabolism.[5][6] The bulky dimethyl groups in this compound and its isomers could affect their binding to the active site of ALDH enzymes. Studies on ALDH have shown that the enzyme's affinity can vary significantly with the chain length and branching of aliphatic aldehydes.[5] It is plausible that the branched isomers are metabolized at different rates compared to Pentanal, which would influence their intracellular residence time and overall biological effect.
Data Presentation
The following tables illustrate how quantitative data from comparative biological efficacy studies of this compound and related compounds could be presented. Please note that the data presented here is hypothetical and for illustrative purposes only.
Table 1: Comparative Cytotoxicity (IC50) in Human Hepatoma (HepG2) Cells
| Compound | IC50 (µM) after 24h Exposure | IC50 (µM) after 48h Exposure |
| This compound | 150 | 95 |
| 2,2-Dimethylpentanal | 180 | 110 |
| 2,3-Dimethylpentanal | 250 | 160 |
| Pentanal | 120 | 75 |
| Vehicle Control | No significant toxicity | No significant toxicity |
Table 2: Comparative Aldehyde Dehydrogenase (ALDH2) Substrate Specificity
| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| This compound | 85 | 120 | 1.41 |
| 2,2-Dimethylpentanal | 95 | 110 | 1.16 |
| 2,3-Dimethylpentanal | 110 | 90 | 0.82 |
| Pentanal | 50 | 150 | 3.00 |
| Acetaldehyde (Control) | 30 | 200 | 6.67 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine and compare the cytotoxic effects of this compound and related compounds on a selected cell line (e.g., HepG2).
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, 2,2-Dimethylpentanal, 2,3-Dimethylpentanal, and Pentanal) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations (e.g., 10 µM to 1000 µM). The final solvent concentration should be kept constant across all wells and should not exceed 0.5%. A vehicle control (medium with solvent) is also included.
-
Incubation: The cells are treated with the compounds for 24 and 48 hours.
-
MTT Assay:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated for each compound at each time point using a dose-response curve.
Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To compare the efficiency of this compound and its related compounds as substrates for a specific ALDH isozyme (e.g., human recombinant ALDH2).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Cofactor Solution: 10 mM NAD+ in assay buffer.
-
Enzyme Solution: Human recombinant ALDH2 is diluted in assay buffer to the desired concentration.
-
Substrate Solutions: Stock solutions of this compound, 2,2-Dimethylpentanal, 2,3-Dimethylpentanal, and Pentanal are prepared in acetonitrile. A range of dilutions is then made in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
To each well, add 50 µL of assay buffer, 20 µL of NAD+ solution, and 10 µL of the enzyme solution.
-
The reaction is initiated by adding 20 µL of the substrate solution at various concentrations.
-
The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocity (V) is calculated from the linear portion of the absorbance versus time plot.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.
-
The catalytic efficiency (Vmax/Km) is then calculated for each compound.
-
Potential Signaling Pathway Modulation
Aliphatic aldehydes have been shown to modulate various cellular signaling pathways, which can contribute to their biological effects. While specific data for this compound is not available, we can hypothesize its potential involvement in pathways known to be affected by other aldehydes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[8] Some aldehydes can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[9] This activation can occur through the generation of reactive oxygen species (ROS) or direct modification of proteins in the signaling cascade.
YAP/TAZ Signaling Pathway
The Hippo-YAP/TAZ pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[10] Recent studies have shown that some cellular stressors, including certain aldehydes, can influence YAP/TAZ activity.[11] Aldehyde-induced oxidative stress could potentially modulate the activity of the core Hippo kinases (MST1/2 and LATS1/2), thereby affecting the phosphorylation and cellular localization of YAP and TAZ.
Experimental Workflow for Comparative Analysis
Conclusion
This guide provides a framework for comparing the biological efficacy of this compound with its structural isomers and straight-chain analogue. While direct comparative experimental data is currently lacking in the scientific literature, the provided experimental protocols and discussion of potential signaling pathway involvement offer a solid foundation for researchers to conduct such investigations. The anticipated differences in cytotoxicity and metabolism based on structural variations underscore the importance of systematic structure-activity relationship studies in understanding and predicting the biological effects of this class of compounds. Further research in this area will be invaluable for applications in drug development, toxicology, and the broader chemical sciences.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. Structure-activity relationships for unsaturated dialdehydes. 3. Mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of merulidial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cefic-lri.org [cefic-lri.org]
- 4. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural determinants of substrate specificity in aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic stress dysregulates the Hippo/YAP/14-3-3η pathway and induces mitochondrial damage in basolateral amygdala in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Methyl Group Placement on Aldehyde Reactivity: A Comparative Analysis of Dimethylpentanal Isomers
The steric environment surrounding a reactive center is a critical determinant of chemical reactivity. In the field of organic synthesis and drug development, understanding and predicting the impact of steric hindrance is paramount for designing efficient synthetic routes and for the rational design of molecules with specific biological activities. The isomers of dimethylpentanal offer a compelling case study for examining how the seemingly subtle change in the position of two methyl groups along an alkyl chain can profoundly influence the accessibility and, consequently, the reactivity of the aldehyde functional group.
This guide provides a comparative analysis of the steric effects of methyl groups on the reactivity of various dimethylpentanal isomers. We will explore the theoretical underpinnings of steric hindrance in nucleophilic additions to aldehydes, present a framework for quantifying these effects, and provide detailed experimental protocols for assessing the reactivity of these isomers.
Theoretical Framework: Steric Hindrance in Nucleophilic Addition to Aldehydes
The reactivity of aldehydes is dominated by the electrophilic nature of the carbonyl carbon. Nucleophilic addition, a cornerstone reaction for this functional group, involves the attack of a nucleophile on the sp²-hybridized, trigonal planar carbonyl carbon. This leads to a more sterically crowded sp³-hybridized, tetrahedral intermediate.[1][2] The rate of this reaction is highly sensitive to the size of the groups attached to the carbonyl carbon. Bulky substituents can impede the approach of the nucleophile, thereby increasing the activation energy of the reaction and slowing it down.[1][3]
Aldehydes are generally more reactive than ketones primarily due to reduced steric hindrance, as they possess at least one small hydrogen atom attached to the carbonyl carbon.[4][5] The presence and position of alkyl groups, such as the methyl groups in dimethylpentanal isomers, modulate this reactivity. The closer the methyl groups are to the carbonyl center, the greater the steric hindrance and the lower the expected reactivity.
A quantitative approach to understanding these effects is provided by the Taft equation, a linear free-energy relationship that separates polar (electronic) and steric effects.[6][7][8] The equation is expressed as:
log(k/k₀) = ρσ + δEₛ
Where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
ρ* and σ* relate to the electronic effects of the substituent.
-
δ is the reaction's sensitivity to steric effects.
-
Eₛ is the steric substituent constant , which provides a quantitative measure of the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.[7][9]
Comparison of Dimethylpentanal Isomers: A Structural Perspective
The isomers of dimethylpentanal provide a systematic way to study the impact of steric hindrance as a function of the distance of bulky methyl groups from the aldehyde.
-
4,4-Dimethylpentanal (B3058898): The two methyl groups are on the γ-carbon (C4), relatively far from the carbonyl group (C1). The steric hindrance at the reaction center is expected to be minimal, similar to that of an unbranched aldehyde.
-
3,3-Dimethylpentanal: The methyl groups are on the β-carbon (C3). While not directly attached to the carbonyl carbon, their bulk can restrict the conformations of the alkyl chain, leading to some steric shielding of the aldehyde.
-
2,3-Dimethylpentanal: One methyl group is on the α-carbon and another on the β-carbon. The α-methyl group, in particular, will significantly hinder the approach of a nucleophile to the carbonyl carbon.
-
2,2-Dimethylpentanal (B85100): Both methyl groups are on the α-carbon. This arrangement is expected to exert the most significant steric hindrance on the carbonyl group, making it the least reactive of the isomers towards nucleophilic addition.
The following diagram illustrates the relationship between the isomer structure and the predicted reactivity based on steric hindrance.
Caption: Logical flow from isomer structure to predicted reactivity based on steric hindrance.
Quantitative Comparison of Reactivity
Illustrative Data Based on Steric Principles
The following table presents hypothetical, yet theoretically grounded, relative rate constants for the cyanohydrin formation with dimethylpentanal isomers. The data is normalized to the least hindered isomer, 4,4-dimethylpentanal.
| Isomer | Structure | Position of Methyl Groups | Expected Steric Hindrance | Predicted Relative Rate Constant (k_rel) |
| 4,4-Dimethylpentanal | (CH₃)₃CCH₂CH₂CHO | γ-carbon (C4) | Low | 1.00 |
| This compound | CH₃CH₂C(CH₃)₂CH₂CHO | β-carbon (C3) | Moderate | 0.65 |
| 2,3-Dimethylpentanal | CH₃CH₂CH(CH₃)CH(CH₃)CHO | α- and β-carbons (C2, C3) | High | 0.10 |
| 2,2-Dimethylpentanal | CH₃CH₂CH₂C(CH₃)₂CHO | α-carbon (C2) | Very High | 0.02 |
Taft Steric Parameters (Eₛ) for Relevant Alkyl Groups
To provide a more quantitative basis for these predictions, we can examine the Taft steric parameters (Eₛ) for alkyl groups that mimic the substitution pattern at the α-carbon of the aldehydes.
| Alkyl Group (R in R-CHO) | Corresponding Aldehyde Isomer | Taft Steric Parameter (Eₛ) |
| n-Butyl | Pentanal (reference) | -0.40 |
| Isobutyl | 3-Methylbutanal | -0.93 |
| sec-Butyl | 2-Methylbutanal | -1.74 |
| tert-Butyl | 2,2-Dimethylpropanal | -2.78 |
Data sourced from standard physical organic chemistry texts.
The increasingly negative Eₛ values from primary (n-butyl) to tertiary (tert-butyl) α-substitution correlate with increased steric bulk and would predict a sharp decrease in reaction rate, supporting the trend outlined for the dimethylpentanal isomers.
Experimental Protocols for a Comparative Kinetic Study
To empirically determine the relative reactivities, a carefully designed kinetic experiment is required. The following protocol outlines a method for studying the cyanohydrin formation using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for real-time monitoring of the reaction progress.[13][14][15][16][17]
Objective: To determine the second-order rate constants for the reaction of dimethylpentanal isomers with cyanide.
Reaction: R-CHO + KCN → R-CH(O⁻)CN + K⁺ (followed by protonation)
Materials:
-
4,4-Dimethylpentanal
-
This compound
-
2,3-Dimethylpentanal
-
2,2-Dimethylpentanal
-
Potassium cyanide (KCN)
-
Deuterated methanol (B129727) (CD₃OD) as solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (≥400 MHz)
-
Thermostatted NMR sample chamber
-
Standard glassware and syringes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precise amount of the dimethylpentanal isomer (e.g., 0.1 mmol) and the internal standard in a known volume of CD₃OD (e.g., 0.5 mL).
-
Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-thermostatted to the desired reaction temperature (e.g., 25.0 °C). Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations from the integration of the aldehyde proton signal (typically δ 9.5-10.0 ppm) relative to the internal standard.
-
Reaction Initiation: Prepare a stock solution of KCN in CD₃OD. At a precisely recorded time, inject a known amount of the KCN solution into the NMR tube.
-
Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the aldehyde proton signal and the appearance of the cyanohydrin methine proton signal (typically δ 4.5-5.5 ppm) will be monitored.
-
Data Analysis:
-
For each spectrum, calculate the concentration of the aldehyde by comparing the integral of its characteristic proton signal to the integral of the non-reactive internal standard.
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.
-
For a pseudo-first-order reaction (if [CN⁻] is in large excess), the slope of this line will be -k_obs. The second-order rate constant (k) can be calculated by dividing k_obs by the cyanide concentration.
-
Repeat the entire procedure for each dimethylpentanal isomer under identical conditions.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the kinetic analysis of dimethylpentanal isomer reactivity.
Conclusion
The reactivity of dimethylpentanal isomers in nucleophilic addition reactions is a direct function of the steric hindrance imposed by the methyl groups. A clear trend is predicted: reactivity decreases as the methyl groups move closer to the carbonyl carbon, with 4,4-dimethylpentanal being the most reactive and 2,2-dimethylpentanal the least. This principle, supported by the quantitative framework of Taft steric parameters, underscores the profound influence of molecular architecture on chemical behavior. The detailed experimental protocol provided offers a robust method for empirically validating these predictions, generating valuable quantitative data for researchers in organic chemistry and related fields. Such studies are fundamental to building predictive models that can accelerate the discovery and development of new molecules and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 10. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 11. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. Magritek [magritek.com]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Purity Assessment of 3,3-Dimethylpentanal: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory approval. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of 3,3-Dimethylpentanal, a branched aliphatic aldehyde. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively evaluated, supported by experimental data and detailed protocols.
Introduction to this compound and the Imperative of Purity
This compound is an organic compound with applications in the synthesis of various chemical entities.[1] Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps. The manufacturing process, often involving hydroformylation of 3,3-dimethyl-1-butene, can introduce several impurities.[2][3] These may include isomers, unreacted starting materials, byproducts from side reactions, and residual catalysts. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the identification of any impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the required sensitivity and accuracy. This section compares the utility of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
Quantitative Performance Data
The following table summarizes the key performance parameters for the analysis of aliphatic aldehydes using GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. While specific data for this compound is not extensively available, the data presented for other aliphatic aldehydes provides a reliable benchmark.[4][5][6][7] qNMR, being a primary ratio method, offers high accuracy and precision without the need for identical reference standards.[8][9][10]
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable (Direct quantification) |
| Limit of Detection (LOD) | Low ng/L to µg/L range | Low µg/L to ng/L range | Analyte and instrument dependent |
| Limit of Quantitation (LOQ) | Typically in the µg/L range | Typically in the µg/L range | Analyte and instrument dependent |
| Accuracy (% Recovery) | 80-120% | 80-120% | High (often >99%) |
| Precision (%RSD) | < 15% | < 15% | Excellent (< 1%) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is highly sensitive and selective for the analysis of volatile and semi-volatile aldehydes.[7][11][12] Derivatization with PFBHA enhances the volatility and thermal stability of the aldehydes, allowing for their efficient separation and detection by GC-MS.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., isooctane).
-
Transfer a 1 mL aliquot of the sample solution to a 2 mL autosampler vial.
-
Add 100 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of an acid (e.g., 10 µL of 1 M HCl).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization
HPLC-UV is a robust and widely used technique for the quantification of aldehydes.[13][14][15][16][17] Derivatization with DNPH converts the aldehydes into their corresponding hydrazones, which are highly chromophoric and can be readily detected by UV.[14][17]
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with acetonitrile (B52724).
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of sulfuric acid (e.g., 1%).
-
In a separate vial, mix 1 mL of the sample solution with 1 mL of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
The sample is now ready for HPLC-UV analysis.
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[8][9][10][18][19] It is a powerful tool for purity assessment, providing a direct measure of the molar concentration of the analyte.[10][18][19]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Acquisition Time (aq): At least 3 seconds.
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton around 9.6 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflows for the different analytical techniques discussed.
Caption: Workflow for Purity Assessment of this compound.
Logical Relationship of Analytical Techniques for Comprehensive Purity Profiling
A comprehensive purity assessment often involves the use of multiple analytical techniques to gain a complete picture of the sample's composition.
Caption: Interrelation of techniques for a full purity profile.
Conclusion
The purity assessment of this compound can be effectively achieved using a variety of analytical techniques. GC-MS and HPLC-UV are powerful chromatographic methods for the separation and quantification of the main component and its impurities, particularly after appropriate derivatization. qNMR stands out as a primary method for determining absolute purity with high accuracy and precision. The choice of technique will depend on the specific requirements of the analysis. For a comprehensive characterization, a combination of these methods is often the most robust approach, providing orthogonal data to ensure the quality and consistency of this compound for its intended application.
References
- 1. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. emerypharma.com [emerypharma.com]
- 10. rssl.com [rssl.com]
- 11. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unitedchem.com [unitedchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. epa.gov [epa.gov]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Cross-Validation of Experimental Data for 3,3-Dimethylpentanal with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimentally obtained data for 3,3-Dimethylpentanal against established literature values. Due to a notable scarcity of published experimental data for this specific compound, this document emphasizes the standardized methodologies required to generate reliable experimental data for comparison.
Data Presentation: Physical and Chemical Properties
A comprehensive comparison requires juxtaposing experimentally determined values with those reported in scientific literature. Below is a table summarizing the available literature data for this compound. Researchers should aim to populate the "Experimental Value" column with their own findings.
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₇H₁₄O[1][2][3][4] | |
| Molecular Weight | 114.19 g/mol [2] | |
| CAS Number | 118993-47-8[1][2][3] | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Experimental Workflow for Cross-Validation
The following diagram outlines the logical workflow for the cross-validation process.
Caption: Logical workflow for the experimental data cross-validation of this compound.
Experimental Protocols
Accurate and reproducible experimental data is paramount for meaningful cross-validation. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point is a crucial physical property for identifying and assessing the purity of a liquid.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
-
Distillation head
-
Receiving flask
Procedure:
-
Assemble a simple distillation apparatus.
-
Place a small volume of purified this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[6][7][8][9]
-
Correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure.
Measurement of Density
Density is another fundamental physical property that is useful for substance identification.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine the mass of the empty pycnometer using an analytical balance.
-
Fill the pycnometer with distilled water of a known temperature and determine its mass. This allows for the calculation of the exact volume of the pycnometer.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature as the water.
-
Measure the mass of the pycnometer filled with the sample.
-
Calculate the density by dividing the mass of the sample by the volume of the pycnometer.[10][11][12][13]
Measurement of Refractive Index
The refractive index is a characteristic property of a substance and is sensitive to impurities.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to reach thermal equilibrium, circulating water from the constant temperature bath through the instrument.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the scale.[14][15][16][17][18]
Spectroscopic Analysis
a) ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following characteristic signals are expected:
-
A singlet for the aldehydic proton (CHO) in the region of 9-10 ppm.[19][20][21][22]
-
Signals for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the quaternary carbon.
-
Signals for the methyl protons (CH₃) and the ethyl group protons.
Procedure:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer.
-
Process the data and analyze the chemical shifts, integration, and splitting patterns.
b) IR (Infrared) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1740-1720 cm⁻¹.[20][23][24][25][26]
-
Two characteristic C-H stretching vibrations for the aldehyde proton around 2830-2695 cm⁻¹.[20][23][25][26]
-
C-H stretching and bending vibrations for the alkyl groups.
Procedure:
-
Obtain a background spectrum.
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum.
-
Identify the characteristic absorption peaks.
By following these detailed experimental protocols, researchers can generate high-quality data for this compound. This data can then be used to populate the comparison table and, as more literature values become available, facilitate a robust cross-validation, thereby ensuring the accuracy and reliability of their findings.
References
- 1. This compound | 118993-47-8 | Benchchem [benchchem.com]
- 2. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. matestlabs.com [matestlabs.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homesciencetools.com [homesciencetools.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. ucc.ie [ucc.ie]
- 16. Experimental measurement of the refractive index of biological tissues by total internal reflection [opg.optica.org]
- 17. Methods of Geometrical Optics to Measure Refractive Index (Chapter 15) - A Practical Guide to Experimental Geometrical Optics [cambridge.org]
- 18. davjalandhar.com [davjalandhar.com]
- 19. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. fiveable.me [fiveable.me]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. personal.utdallas.edu [personal.utdallas.edu]
- 25. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylpentanal: A Step-by-Step Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 3,3-Dimethylpentanal, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a flammable and irritant aldehyde. Adherence to these guidelines will minimize risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, protective gloves, and a lab coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood[2][3].
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | Danger | H225: Highly Flammable liquid and vapor[1] | |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation | Danger | H318: Causes serious eye damage[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Operational and Disposal Plan: Step-by-Step Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for the collection of this compound and related contaminated materials.
-
The container must be made of a compatible material (e.g., glass or a suitable plastic that will not react with aldehydes) and have a tightly fitting cap[4].
-
-
Labeling:
-
Segregation:
Step 2: Storage of Chemical Waste
-
Storage Location:
-
Container Management:
Step 3: Disposal Procedure
-
Arrange for Professional Disposal:
-
Waste Pickup Request:
-
When the waste container is nearly full (leaving adequate headspace to prevent spills) or has been stored for the maximum allowed time per institutional guidelines (often no more than six months), arrange for a waste pickup[7].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out a form and providing details about the waste composition.
-
Step 4: Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Personal Contamination:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][9].
-
Skin: Remove contaminated clothing and shoes. Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][9].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid[2].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention[2][9].
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ic.ptb.de [ic.ptb.de]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. fishersci.ca [fishersci.ca]
Essential Safety and Operational Guide for 3,3-Dimethylpentanal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling, use, and disposal of 3,3-Dimethylpentanal. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause significant health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are:
-
H225: Highly flammable liquid and vapor [1]
-
H315: Causes skin irritation [1]
-
H318: Causes serious eye damage [1]
-
H335: May cause respiratory irritation [1]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Skin Protection | Nitrile rubber gloves (minimum thickness of 0.4 mm), a flame-retardant lab coat, and closed-toe shoes. | Nitrile gloves offer good resistance to aldehydes. A flame-retardant lab coat is necessary due to the high flammability of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or in poorly ventilated areas. | Protects against inhalation of vapors that can cause respiratory irritation. |
Safe Handling and Storage Procedures
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The work area must be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][4]
Handling:
-
Ground and bond all containers when transferring the material to prevent static discharge.[5]
-
Use only non-sparking tools.[5]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[5]
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area and eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand or earth. Do not use combustible materials like sawdust.[5]
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with soap and water.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
References
- 1. This compound | C7H14O | CID 3724921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. umdearborn.edu [umdearborn.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehsdb.com [ehsdb.com]
- 5. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
